Product packaging for Octanoic acid, chromium salt(Cat. No.:CAS No. 20195-23-7)

Octanoic acid, chromium salt

Cat. No.: B1615638
CAS No.: 20195-23-7
M. Wt: 481.6 g/mol
InChI Key: RPBPCPJJHKASGQ-UHFFFAOYSA-K
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Description

Overview of Metal Carboxylates in Advanced Chemistry and Materials Science

Metal carboxylates, often referred to as metal soaps, are compounds in which a metal ion is bonded to the carboxylate anion of a carboxylic acid. pgmsmetal.com This class of compounds is formed when the hydrogen atom in a carboxylic acid is replaced by a metal. pgmsmetal.com The resulting metal carboxylates exhibit a diverse range of properties that make them valuable in numerous industrial applications. pgmsmetal.com

The unique characteristics of metal carboxylates stem from the interplay between the metal ion and the organic carboxylate group. pgmsmetal.com This interaction allows for the fine-tuning of their properties for specific uses. pgmsmetal.com In materials science, for instance, they are utilized in the creation of coatings and lubricants. pgmsmetal.com They are also important as precursors for the synthesis of metal oxide nanomaterials. wisdomlib.org The ongoing research in this area focuses on developing more efficient synthetic routes and exploring new applications, highlighting their importance in modern science and technology. pgmsmetal.com

Significance of Chromium Compounds in Catalysis and Coordination Chemistry

Chromium compounds, particularly those in the +3 oxidation state, play a crucial role in catalysis and coordination chemistry. google.comnih.gov The Cr(III) ion has six coordination sites, typically arranged in an octahedral geometry, which is a key feature in its catalytic activity. google.com In recent years, there has been a renewed interest in chromium(III) complexes due to their interesting photophysical and photochemical properties, which are being explored for applications in light-emitting devices and solar catalysis. rsc.org

Chromium-based catalysts are used in various industrial processes, including the oligomerization of ethylene (B1197577) to produce linear alpha-olefins like 1-hexene (B165129) and 1-octene. nih.govgoogle.comsdlookchem.com The effectiveness of these catalysts is often dependent on the ligands surrounding the chromium center. nih.gov Research in chromium coordination chemistry is focused on designing new ligand architectures to create more efficient and selective catalysts. rsc.org

Rationale for Focused Academic Inquiry into Octanoic Acid, Chromium Salt Systems

The specific focus on this compound, or chromium octanoate (B1194180), stems from its utility as a catalyst and its interesting chemical properties. google.comcymitquimica.comshepchem.com It is a source of chromium that is soluble in organic solvents, making it suitable for a variety of applications where non-aqueous conditions are required. sdlookchem.com

Chromium octanoate is particularly noted for its role as a catalyst in polymerization reactions and as a combustion and fuel additive. google.comshepchem.com For example, it is used to catalyze the reaction of epoxides with carboxylic acids and anhydrides. google.comgoogle.com The study of chromium octanoate systems allows researchers to investigate the influence of the carboxylate ligand on the catalytic activity and stability of the chromium center. This focused inquiry is essential for developing new and improved catalytic systems for various industrial processes.

Chemical Properties of this compound

The chemical identity and properties of this compound are fundamental to understanding its behavior and applications.

PropertyValue
Molecular Formula C24H45CrO6 cymitquimica.comchemsrc.comnih.gov
Molecular Weight 481.607 g/mol chemsrc.com
CAS Number 20195-23-7 chemsrc.comnih.gov
Appearance Dark green liquid shepchem.com

This table presents some of the key chemical and physical properties of Chromium(3+) octanoate.

Synthesis and Formulation

Chromium(3+) octanoate can be synthesized through several methods. One common approach involves the reaction of an aquated inorganic chromium(III) salt, such as chromium nitrate (B79036), with three moles of a sodium carboxylate. google.com Another method is the reaction of chromium(III) oxide with 2-ethylhexanoic acid in the presence of a base. cymitquimica.com Alternatively, chromium(III) chloride can be reacted with 2-ethylhexanoic acid using an acid catalyst. cymitquimica.com The resulting chromium(III) salt is often a hydrated complex, which may require further processing, such as a high-temperature, acid-catalyzed reaction, to remove the coordinated water and create a catalytically active species. google.com

For practical applications, chromium octanoate is often used as a solution or dispersion in a solvent. google.com The concentration of chromium in these commercial preparations can vary, with some products containing around 5.5% chromium. shepchem.com The viscosity of these catalyst systems can also range from very fluid to highly viscous. google.com

Research Findings on Catalytic Applications

Chromium octanoate has been the subject of research for its catalytic activity in several types of chemical reactions.

Polymerization and Curing Reactions

A significant area of application for chromium octanoate is in the catalysis of ring-opening reactions of cyclic ethers, such as epoxides (oxiranes). google.comgoogle.com It has been shown to effectively catalyze the reaction of oxiranes with carboxylic acids and anhydrides. google.comgoogle.com This type of reaction is important for the production of various polymers and for curing processes in the formation of coatings and adhesives. google.com The use of chromium(III) carboxylate catalysts like chromium octanoate can lead to the synthesis of block copolymers and end-reactive polymers with controlled molecular weights. google.com

Fuel Additive and Combustion Aid

Chromium octanoate also finds use as a combustion and fuel additive. shepchem.com While the detailed mechanisms are complex and proprietary, the addition of chromium compounds to fuels can improve combustion efficiency and reduce soot formation.

Role in Materials Science

In the realm of materials science, chromium octanoate serves as a valuable precursor and additive.

Precursor for Nanomaterials

Metal carboxylates, including chromium octanoate, are utilized as precursors for the synthesis of metal oxide nanomaterials. wisdomlib.org Through processes like thermal decomposition, these compounds can be converted into chromium oxide nanoparticles with specific sizes and properties. wisdomlib.org These nanomaterials have potential applications in various fields, including catalysis and electronics.

Additive in Polymers

Chromium octanoate can be incorporated into polymer matrices to modify their properties. cymitquimica.com For instance, it has been investigated as a radiation stabilizer in polyethylene (B3416737), polypropylene, and polystyrene. cymitquimica.com It has also been explored as a component in starch-based food packaging films, where it can act as a reinforcing filler and antimicrobial agent. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45CrO6 B1615638 Octanoic acid, chromium salt CAS No. 20195-23-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20195-23-7

Molecular Formula

C24H45CrO6

Molecular Weight

481.6 g/mol

IUPAC Name

chromium(3+);octanoate

InChI

InChI=1S/3C8H16O2.Cr/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3

InChI Key

RPBPCPJJHKASGQ-UHFFFAOYSA-K

SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+3]

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+3]

Other CAS No.

20195-23-7

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Synthetic Methodologies for Chromium Octanoate

Conventional Synthetic Routes and Mechanistic Considerations

Traditional synthesis methods for chromium octanoate (B1194180) typically involve the reaction of a chromium source with octanoic acid or its derivatives. The choice of the chromium ion's oxidation state (II or III) is a critical factor influencing the reaction conditions and the final product's structure.

The synthesis of chromium(II) octanoate is analogous to the preparation of other chromium(II) carboxylates, such as chromium(II) acetate (B1210297). These compounds are characterized by the presence of a quadruple bond between the two chromium atoms, resulting in a dimeric structure. The reaction generally proceeds via a ligand exchange mechanism.

A common starting material for such syntheses is a stable chromium(II) precursor, like chromium(II) acetate dihydrate (Cr₂(OAc)₄(H₂O)₂). wikipedia.org The synthesis would involve reacting this precursor with an excess of octanoic acid. The octanoate ligands would replace the acetate ligands coordinated to the chromium centers. Due to the air-sensitivity of chromium(II) compounds, these reactions must be carried out under an inert atmosphere to prevent oxidation to the more stable chromium(III) state. rsc.orgijpcbs.com The mechanism involves the substitution of the bridging acetate ligands with octanoate groups.

The synthesis of chromium(III) octanoate is more common and straightforward due to the higher stability of the chromium(III) oxidation state. azom.com These methods typically involve the direct reaction of a chromium(III) salt with octanoic acid or an octanoate salt.

One documented approach involves reacting chromium(III) oxide with 2-ethylhexanoic acid, a branched isomer of octanoic acid, indicating a similar reaction could be used with straight-chain octanoic acid. cymitquimica.com Another general method is the reaction between a water-soluble chromic salt and a water-soluble salt of the carboxylic acid. google.com For instance, reacting an aqueous solution of chromium(III) nitrate (B79036) or chromium(III) chloride with sodium octanoate would lead to the precipitation or extraction of chromium(III) octanoate. The reaction is a salt metathesis or double displacement reaction, where the octanoate anion replaces the anions (e.g., chloride, nitrate) in the coordination sphere of the chromium(III) ion.

A specific and effective method for preparing chromium(III) octanoate utilizes chromic chloride hexahydrate (CrCl₃·6H₂O) as the chromium source. wikipedia.orgchembk.com In one patented process, a mixture of water-soluble salts of aliphatic monocarboxylic acids, including n-octanoic acid, is reacted with an aqueous solution of chromic chloride hexahydrate. google.com

The process is often carried out in a two-phase system in the presence of a water-insoluble organic solvent like kerosene. google.com First, octanoic acid is partially neutralized with a base such as ammonium (B1175870) hydroxide (B78521) to form its ammonium salt in the aqueous phase. Then, the aqueous solution of chromic chloride hexahydrate is added. The chromium(III) octanoate forms almost immediately and, being soluble in the organic solvent, is extracted into the organic layer, while the inorganic by-product (ammonium chloride) remains in the aqueous phase. google.com This method allows for a clean separation and recovery of the desired product.

Table 1: Summary of Conventional Synthetic Routes for Chromium Octanoate

MethodChromium SourceOctanoic Acid SourceKey ConditionsReference
Reaction with Cr(II)Chromium(II) AcetateOctanoic AcidInert atmosphere, ligand exchange wikipedia.orgrsc.org
Reaction with Cr(III)Chromium(III) Oxide or ChlorideOctanoic Acid or Sodium OctanoateAqueous or organic solvent, salt metathesis cymitquimica.comgoogle.com
From CrCl₃·6H₂OChromic Chloride HexahydrateAmmonium Octanoate / Octanoic AcidTwo-phase system (water/organic solvent) google.com

Microwave-Assisted Synthesis Protocols for Chromium(III) Complexes Incorporating Octanoate Ligands

Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for producing chromium complexes. rsc.orgacs.org This technique offers significant advantages, including drastically reduced reaction times, improved yields, and lower energy consumption. acs.org

In a specific protocol for a chromium(III) complex incorporating octanoate, sodium octanoate in ethanol (B145695) and 2-aminobenzonitrile (B23959) in methanol (B129727) were added to a methanolic solution of chromium chloride. researchgate.net The mixture was subjected to microwave irradiation for a few seconds after each addition. This rapid, microwave-induced heating facilitated the formation of the complex, which precipitated out of the solution and was collected with a high yield of 85.76%. researchgate.net The microwave heating accelerates the reaction rates by efficiently and directly heating the solvent and reactants, leading to a rapid temperature increase in a closed system. acs.org This allows for the synthesis to be completed in minutes rather than the hours or days required by conventional methods. diva-portal.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Cr(III)-Octanoate Complex

ParameterMicrowave-Assisted SynthesisConventional Thermal SynthesisReference
Reaction TimeMinutesHours to Days acs.orgresearchgate.net
Energy ConsumptionLowHigh acs.org
Reported YieldHigh (e.g., ~86%)Variable, often lower researchgate.net
Heating MethodDirect dielectric heatingIndirect, conductive heating acs.org

Influence of Precursor Type on Synthesis Outcomes

The properties of the final chromium octanoate product, particularly when intended for use as a catalyst, can be significantly influenced by the choice of the initial chromium precursor salt.

The selection of the chromium precursor salt (e.g., chromium(III) nitrate, chromium(III) sulfate (B86663), chromium(III) acetylacetonate) has a considerable effect on the physicochemical and surface properties of the final chromium-containing material. mdpi.com This is because the precursor can decompose in different ways and may introduce residual anions or byproducts that affect the material's properties.

Chromium(III) nitrate is a commonly used precursor. However, its thermal decomposition can produce nitrogen oxides, which may influence the reaction environment or the final product's surface chemistry. mdpi.com

Chromium(III) sulfate is another potential precursor, though it may require different processing conditions compared to nitrates or chlorides.

Chromium(III) acetylacetonate (B107027) is an organometallic precursor that often leads to a very uniform and high dispersion of chromium species upon decomposition, which is highly desirable for catalytic applications. mdpi.com

Table 3: Potential Influence of Chromium Precursor on Synthesis of Chromium Octanoate

Precursor SaltTypical CharacteristicsPotential Impact on Chromium Octanoate Synthesis/PropertiesReference
Chromium(III) ChlorideCommon, water-soluble.Standard route; by-product (e.g., NaCl, NH₄Cl) is typically water-soluble and easily separated. google.comwikipedia.org
Chromium(III) NitrateCommonly used for catalyst preparation.Decomposition by-products (NOx) could potentially oxidize ligands or affect the final product's purity if heated. mdpi.com
Chromium(III) SulfateWater-soluble salt.May result in different product morphology or require more stringent purification to remove sulfate ions. mdpi.com
Chromium(III) AcetylacetonateOrganometallic, soluble in organic solvents.May lead to highly dispersed chromium centers; useful for catalyst preparation. Reaction in organic media is favorable. mdpi.com

Solvent Effects and Reaction Environment Optimization

Research into the synthesis of chromium(III) 2-ethylhexanoate (B8288628), a compound often used interchangeably with chromium octanoate, highlights the profound impact of the solvent. google.com When chromium(III) chloride hexahydrate is reacted with sodium 2-ethylhexanoate in a mixture of tetrahydrofuran (B95107) (THF) and methanol, the process typically yields an oily product. The color of this product can vary depending on the specific solvent ratios and conditions, and mass spectrometry analysis reveals the formation of polynuclear chromium complexes rather than a simple, pure mononuclear compound. The presence of water from the hydrated chromium salt starting material is a key contributor to this outcome, promoting the formation of oxo-bridged polynuclear species.

Alternative solvent choices lead to different product characteristics. A modified synthesis method using heptane (B126788) as the solvent instead of more polar options like THF or methanol has been shown to produce a pale purple amorphous solid. This suggests that less polar, non-coordinating solvents may favor the formation of a different type of complex. The choice of solvent can also influence the stability of the resulting chromium complex. In industrial applications, chromium octanoate is sometimes used with a diluent, which can be a high-boiling petroleum distillate or an alkyl ester of phthalic acid, further modifying its physical properties for specific uses. google.com

The critical nature of the reaction environment is underscored by the sensitivity of the synthesis to atmospheric conditions. To better control the formation of the desired mononuclear species, syntheses can be performed under an inert atmosphere using anhydrous starting materials, such as anhydrous chromium(III) chloride, in dry solvents like THF. This meticulous control of the environment helps to prevent the water-induced formation of complex polynuclear mixtures.

Table 1: Influence of Solvent Systems on Chromium Octanoate Synthesis

Preparation Method Key Reagents & Conditions Solvent System Product Nature
Traditional Synthesis CrCl₃·6H₂O + Sodium 2-ethylhexanoate THF/Methanol Oily product with solvent-dependent color; formation of polynuclear complexes.
Anhydrous Synthesis Anhydrous CrCl₃(THF)₃ + NaH + 2-Ethylhexanoic Acid Dry THF (inert atmosphere) Oily green product; better formation of mononuclear species, but still mixed.
Modified Precursor Synthesis Chromium source + 2-Ethylhexanoic acid Heptane Pale purple amorphous solid; neutral precursor complex.

Purity and Yield Optimization Strategies in Laboratory Synthesis

Achieving high purity and yield in the laboratory synthesis of chromium octanoate presents several challenges, primarily related to controlling the compound's structure and preventing the formation of undesired byproducts. A key strategy for optimization involves the stringent exclusion of water from the reaction system. The use of anhydrous starting materials, such as anhydrous chromium(III) chloride, and dry solvents under an inert atmosphere is a fundamental approach to suppress the formation of complex, often oily, polynuclear mixtures and favor the desired mononuclear product.

Even under anhydrous conditions, mixtures of mononuclear and polynuclear species can form. Therefore, post-synthesis purification is often necessary. One documented method for purifying a chromium octanoate precursor synthesized in heptane involves filtration over silica (B1680970) gel. This chromatographic technique effectively removes green-colored impurities, resulting in a pale purple amorphous solid with a reported yield of 51%. The choice of washing solvents during product isolation is also critical. In the synthesis of other metal carboxylates like chromium(II) acetate, a sequence of washes with deoxygenated water, ethanol, and diethyl ether is used to purify the product while minimizing air oxidation. umb.edu

Beyond controlling reactants and purification, alternative energy sources can be employed to optimize the reaction. Microwave-assisted synthesis has been proposed as a promising technique for producing metal complexes. jpionline.org This method offers advantages such as rapid volumetric heating, which can lead to higher reaction rates, increased product yields, and greater selectivity compared to conventional heating methods. jpionline.org A study involving the microwave-assisted synthesis of a mixed-ligand chromium(III) complex containing octanoate demonstrated the feasibility of this approach. jpionline.org

For certain applications, the "purity" of chromium octanoate is defined by its catalytic activity rather than just its chemical composition. Inactive, hydrated forms of the catalyst can be produced from the reaction of aquated chromium(III) salts with sodium carboxylates. google.com A patented optimization strategy involves converting this inactive, hydrated product into a catalytically active form. This is achieved through a high-temperature, acid-catalyzed process designed to remove the coordinated water molecules, thereby freeing up coordination sites on the chromium atom and significantly enhancing its catalytic performance. google.com

Table 2: Purity and Yield Optimization Strategies for Chromium Octanoate

Strategy Method Objective Reported Outcome
Control of Reaction Environment Use of anhydrous reagents (e.g., anhydrous CrCl₃) and dry solvents in an inert atmosphere. Prevent formation of polynuclear species; increase purity. Leads to better formation of mononuclear complexes, though mixtures may still occur.
Post-Synthesis Purification Filtration of the crude product over silica gel. Remove colored impurities. Yielded a pale purple amorphous solid with a 51% yield after purification.
Alternative Energy Source Microwave-assisted synthesis. jpionline.org Increase reaction rate, yield, and selectivity. Presented as a promising method for higher yields and energy savings in the synthesis of related complexes. jpionline.org

Table of Mentioned Compounds

Compound Name Chemical Formula
Chromium Octanoate / Chromium(III) 2-ethylhexanoate C₂₄H₄₅CrO₆ cymitquimica.com
Chromium(III) Oxide Cr₂O₃
Chromium(III) Chloride CrCl₃
2-Ethylhexanoic Acid C₈H₁₆O₂
Chromium(III) Chloride Hexahydrate CrCl₃·6H₂O
Sodium 2-ethylhexanoate C₈H₁₅NaO₂
Tetrahydrofuran (THF) C₄H₈O
Methanol CH₃OH
Heptane C₇H₁₆
Sodium Hydride NaH
Mineral Oil Not applicable (mixture)
Alkyl ester of phthalic acid Not applicable (class of compounds)
Toluene C₇H₈
Water H₂O
Silica Gel SiO₂
Chromium(II) Acetate Cr₂(CH₃CO₂)₄(H₂O)₂
Ethanol C₂H₅OH
Diethyl Ether (C₂H₅)₂O
2-aminobenzonitrile C₇H₆N₂
Sodium Octanoate C₈H₁₅NaO₂
Chromium Nitrate Cr(NO₃)₃
Diglycol dimethyl ether C₆H₁₄O₃
n-Heptane C₇H₁₆
Stannous Octoate C₁₆H₃₀O₄Sn
Ethylene (B1197577) C₂H₄
Sodium Bicarbonate NaHCO₃
Ammonium Bisulfate (NH₄)HSO₄

Structural Elucidation and Spectroscopic Characterization of Chromium Octanoate Systems

Advanced Spectroscopic Techniques for Structural Analysis

Modern spectroscopy and diffraction methods offer powerful, non-destructive means to probe the intricate details of chromium octanoate's structure. These techniques analyze the interaction of electromagnetic radiation with the compound to reveal information about its electronic configuration, vibrational modes, and atomic arrangement in the solid state.

FTIR spectroscopy is a cornerstone technique for characterizing metal carboxylates. It measures the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. The frequencies of these vibrations are sensitive to the bond strength and the local chemical environment, providing a molecular fingerprint of the compound. For chromium octanoate (B1194180), FTIR is particularly useful for probing the coordination of the octanoate ligand to the chromium center. researchgate.net

The most informative region in the FTIR spectrum of a metal carboxylate is where the carboxylate group (COO⁻) stretching vibrations appear. spectroscopyonline.com Unlike a free carboxylic acid which shows a distinct carbonyl (C=O) stretch (around 1707 cm⁻¹ for octanoic acid) and a C-O stretch, the deprotonated carboxylate ligand in the salt exhibits two characteristic bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). spectroscopyonline.commdpi.com The positions of these bands, and particularly the difference between them (Δν = νₐₛ - νₛ), are diagnostic of the coordination mode between the octanoate ligand and the chromium ion.

Different coordination modes (monodentate, bidentate chelating, or bidentate bridging) result in different separations (Δν) between the asymmetric and symmetric stretching frequencies. For instance, a study of a tris-chromium carboxylate complex reported IR peaks at 1515 cm⁻¹ and 1455 cm⁻¹, which is supportive of a bidentate coordination mode. researchgate.net In another synthesized Cr(III) complex involving an octanoate ion, the ν(C-O) stretch shifted from 1207 cm⁻¹ in the free ligand to 1118 cm⁻¹ in the complex, a characteristic sign of monodentate coordination through an oxygen atom. jpionline.org

Vibrational ModeTypical Wavenumber (cm⁻¹)Coordination Mode IndicationSource
Asymmetric Stretch (νₐₛ)1650 - 1540The separation (Δν) between νₐₛ and νₛ helps determine if the coordination is monodentate, bidentate, or bridging. spectroscopyonline.com
Symmetric Stretch (νₛ)1450 - 1360 spectroscopyonline.com
Observed νₐₛ (Bidentate Example)1515Supports bidentate coordination with the chromium center. researchgate.net
Observed νₛ (Bidentate Example)1455 researchgate.net
ν(C-O) Shift (Monodentate Example)1207 → 1118Shift indicates monodentate coordination. jpionline.org

The comparison between the spectrum of free octanoic acid and that of chromium octanoate provides definitive evidence of coordination. mdpi.com The disappearance of the broad O-H stretching band (typically around 3000 cm⁻¹) and the sharp C=O stretching band (around 1700 cm⁻¹) of the carboxylic acid, coupled with the appearance of the aforementioned asymmetric and symmetric COO⁻ bands, confirms the deprotonation of the acid and the formation of the chromium salt. researchgate.netmdpi.com The shifts in the positions of these carboxylate bands upon complexation directly reflect the binding of the octanoate ligand to the chromium metal center. jpionline.org

Electronic spectroscopy, or UV-Visible spectroscopy, investigates the electronic transitions within a molecule. For transition metal complexes like chromium octanoate, it provides valuable information about the d-orbital splitting and the coordination geometry of the metal ion. Cr(III) complexes, which have a d³ electronic configuration, typically exhibit characteristic absorption bands corresponding to electronic transitions between the d-orbitals.

In one study, a synthesized Cr(III) complex containing octanoate displayed three distinct absorption bands. jpionline.orgresearchgate.net These bands are attributed to spin-allowed d-d transitions, and their positions are indicative of an octahedral coordination geometry around the Cr(III) center.

Observed Absorption Band (nm)Electronic Transition (for Octahedral Cr(III))Source
540⁴A₂g → ⁴T₂g jpionline.orgresearchgate.net
390⁴A₂g → ⁴T₁g(F) jpionline.orgresearchgate.net
280⁴A₂g → ⁴T₁g(P) jpionline.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While the paramagnetic nature of many chromium complexes can complicate standard solution NMR, solid-state NMR techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP MAS) NMR are highly effective. This method provides information about the carbon environment within the solid material.

¹³C CP MAS NMR has been successfully used to study systems where chromium octanoate is integrated into a larger matrix, such as starch. researchgate.netresearchgate.net In such studies, the NMR data can confirm the chemical modification by the octanoate group. For example, the propionylation of starch, a similar reaction, was confirmed by the appearance of characteristic peaks for the acyl groups around 1.0 ppm (methyl) and 2.2 ppm (methylene). researchgate.net This demonstrates that NMR can be used to verify the structural integrity of the octanoate ligand and understand its binding interactions within a composite material. researchgate.netresearchgate.net

TechniqueInformation ObtainedExample ApplicationSource
¹³C CP MAS NMRProvides information on the local chemical environment of carbon atoms in the solid state.Confirmed the chemical modification of a starch matrix by demonstrating the presence of acyl groups from the carboxylate ligand. researchgate.netresearchgate.net

X-ray Diffraction (XRD) is the definitive technique for determining the long-range atomic and molecular structure of a crystalline solid. When a beam of X-rays is directed at a crystalline sample, it is diffracted into specific directions, producing a unique diffraction pattern of peaks at different angles (2θ). This pattern is a fingerprint of the crystalline lattice.

Analysis of a Cr(III) complex with octanoate using powder XRD over a 2θ range of 5° to 80° indicated that the complex possesses a well-defined crystalline structure. jpionline.org In studies where chromium octanoate was part of a composite film, XRD was used to identify the crystalline phases present. For example, specific peaks at 2θ values of 12.63°, 19.54°, and 21.08° were related to a particular crystalline arrangement known as the V-type structure. researchgate.netresearchgate.net

TechniqueInformation ObtainedExample FindingsSource
Powder XRDDetermines the crystallinity and crystal structure of a solid material.A Cr(III)-octanoate complex was found to have a well-defined crystalline pattern. jpionline.org
Powder XRDIdentifies crystalline phases in composite materials.Peaks at 2θ = 12.63°, 19.54°, 21.08° were observed in a material containing chromium octanoate. researchgate.netresearchgate.net

X-ray Diffraction (XRD) Analysis

Crystalline Structure Determination and Phase Identification

The crystallinity and phase composition of chromium octanoate and related materials are primarily investigated using X-ray Diffraction (XRD). XRD analysis of a Cr(III) complex involving octanoate ions revealed its semi-crystalline nature. researchgate.net The powder XRD pattern, typically recorded over a 2θ range of 5° to 80°, provides a fingerprint of the material's crystalline phases. jpionline.org

In chromium-containing systems, XRD is essential for identifying the specific phases present. For instance, in materials derived from or containing chromium octanoate, various chromium oxide phases can be identified by their characteristic diffraction peaks. The rhombohedral crystal structure of Cr₂O₃ (eskolaite), a common chromium oxide, is identified by peaks at specific 2θ values corresponding to its lattice planes (JCPDS 00-006-0504). mdpi.com Similarly, other phases like chromium carbides (Cr₇C₃, Cr₃C₂) can be distinguished based on their unique diffraction patterns. researchgate.net The analysis of these patterns allows for the determination of the crystalline structure, phase purity, and average crystallite size of the material. researchgate.netscispace.com

Table 1: Representative XRD Diffraction Peaks for Chromium Species This table is for illustrative purposes and actual peak positions may vary slightly based on experimental conditions and sample matrix.

Crystalline Phase Crystal System JCPDS Card No. Key 2θ Diffraction Angles (°) Corresponding Miller Indices (hkl)
Cr₂O₃ (Eskolaite) Rhombohedral 00-006-0504 24.5, 33.6, 36.2, 54.9 (012), (104), (110), (116)
Cr₇C₃ Hexagonal - - -
Cr₃C₂ Orthorhombic - - -
Cr(III)-Octanoate Complex Semi-crystalline - Broad peaks -
Investigation of Intercalated Structures in Composite Materials

Chromium octanoate can be incorporated into composite materials, where it may form intercalated structures. Intercalation refers to the insertion of molecules or ions into the layered structure of a host material, such as a clay or zeolite. This process can modify the material's properties.

In one study, starch-based nanocomposites were prepared using a chromium octanoate-loaded zeolite A. The results indicated that the nanocomposites presented an intercalated structure. researchgate.net The formation of such structures is often investigated to enhance properties like thermal stability or to create functional materials for specific applications, such as active packaging. researchgate.netscience.gov The success of intercalation can be influenced by the compatibility between the polymer matrix, the filler, and any modifying agents used. researchgate.net Techniques like XRD are crucial for confirming intercalation, as the insertion of species between the host layers typically leads to a measurable increase in the basal spacing (d-spacing). researchgate.netup.ac.za

Surface Characterization Techniques

The surface of chromium octanoate systems is a critical region that governs interactions with the surrounding environment. A variety of spectroscopic techniques are employed to probe the oxidation states, coordination geometry, and electronic structure of chromium species at the surface.

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a powerful non-destructive technique used to study the electronic transitions and coordination environment of chromium ions in solid samples. The technique is particularly sensitive to the oxidation state of chromium. rsc.org

For chromium-containing materials, distinct absorption bands in the UV-Vis spectrum correspond to different chromium species.

Cr(VI) species , such as chromates and dichromates, exhibit charge-transfer bands typically in the UV region (e.g., ~27,000 cm⁻¹ and ~37,000 cm⁻¹). sci-hub.sescispace.com The ratio of chromate (B82759) to dichromate can be influenced by the chromium loading and the nature of the support material. sci-hub.se

Cr(III) species in an octahedral coordination environment show characteristic d-d electronic transitions. jpionline.org These typically appear as two broad bands in the visible region, for instance, around 470 nm and 600 nm, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions, respectively. researchgate.netmdpi.com

Cr(II) species can also be identified by their specific absorption bands, which differ from those of Cr(III) and Cr(VI). sci-hub.sescispace.com

A study on a Cr(III) complex with octanoate and 2-aminobenzonitrile (B23959) ligands reported three absorption bands at 540 nm, 390 nm, and 280 nm, which were assigned to the ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P) transitions, respectively, confirming an octahedral geometry for the Cr(III) ion. jpionline.org

Table 2: Typical UV-Vis DRS Absorption Bands for Different Chromium Species

Chromium Species Coordination Transition Type Typical Absorption Bands (nm)
Cr(VI) Tetrahedral Ligand-to-Metal Charge Transfer ~270, ~370
Cr(III) Octahedral d-d ~470, ~600 (or ~540, ~390) jpionline.orgmdpi.com
Cr(II) Octahedral/Tetrahedral d-d ~760, ~975

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, making it highly suitable for studying paramagnetic centers like Cr(III) (a d³ ion) and Cr(V). srce.hr It provides detailed information about the electronic structure and the local environment of the paramagnetic ion. nih.gov

For Cr(III) complexes, the EPR spectrum is characterized by its g-values and the zero-field splitting (ZFS) parameter (D), which indicates the extent of distortion from a perfect cubic (e.g., octahedral) symmetry. bibliotekanauki.pl In studies of Cr(III) in various environments, the variation in the magnitude of the ZFS parameter has been used to probe the trigonal distortion of the coordination sphere around the chromium ion. bibliotekanauki.pl The magnetic moment of a Cr(III) complex, determined from magnetic susceptibility measurements, is often reported alongside EPR data and typically corresponds to the expected value for three unpaired electrons in an octahedral geometry (around 3.87 B.M., though experimental values can vary, e.g., 3.31 B.M.). jpionline.org

EPR has been effectively used to study the coordination and interaction of metal octanoates, such as copper(II) octanoate, with matrices like wood, demonstrating its utility in probing the state of the metal ion within a complex system. irg-wp.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For chromium octanoate, XPS is invaluable for determining the oxidation state of chromium on the material's surface.

The Cr 2p core level spectrum is most commonly analyzed due to its sensitivity to changes in the chromium oxidation state. researchgate.net The binding energies of the Cr 2p₃/₂ and Cr 2p₁/₂ peaks are characteristic of the oxidation state and chemical environment.

Cr(III) species, such as in Cr₂O₃ or Cr(OH)₃, have a characteristic Cr 2p₃/₂ binding energy. For example, the binding energy for Cr₂O₃ is often cited around 576.0-576.6 eV, while for Cr(OH)₃ it is slightly higher, around 577.0-577.5 eV. semi.ac.cnresearchgate.net Cr(III) 2p spectra often exhibit strong shake-up satellite structures. semi.ac.cn

Cr(VI) species, found in chromates (CrO₄²⁻), show a significantly higher Cr 2p₃/₂ binding energy, typically in the range of 579.0-580.0 eV. semi.ac.cn

Metallic Cr(0) has a lower binding energy, around 574.1-574.5 eV.

By deconvoluting the complex Cr 2p spectrum, the relative amounts of different chromium oxidation states on a surface can be quantified. researchgate.net The O 1s spectrum is also analyzed, with different peaks corresponding to oxides (e.g., ~530.0 eV), hydroxides (~531.7 eV), and carboxylate groups (C=O, C-O), providing further insight into the surface chemistry. researchgate.net

Table 3: Typical Cr 2p₃/₂ Binding Energies from XPS for Different Chromium Oxidation States

Oxidation State Example Compound Typical Cr 2p₃/₂ Binding Energy (eV)
Cr(0) Cr metal 574.1 - 574.5
Cr(III) Cr₂O₃ 576.0 - 576.6
Cr(III) Cr(OH)₃ 577.0 - 577.5
Cr(VI) K₂CrO₄ 579.0 - 580.0

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Spectroscopy (XAS), which includes both XANES and EXAFS, is a powerful technique for probing the local geometric and electronic structure around a specific absorbing atom (in this case, chromium). It is element-specific and does not require long-range order, making it suitable for both crystalline and amorphous materials. researchgate.net

X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region within ~50 eV of the absorption edge. The position and features of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the chromium atom. researchgate.net

The absorption edge shifts to higher energies with an increasing oxidation state. researchgate.net

A distinct pre-edge peak is often observed in the Cr K-edge spectra. The intensity and position of this peak are indicative of the coordination symmetry. For instance, the pre-edge feature is typically more intense for tetrahedrally coordinated Cr(VI) compared to the centrosymmetric, octahedrally coordinated Cr(III). nih.govnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure extending several hundred eV above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. nih.gov

For mixed-valence chromium systems, EXAFS can distinguish different Cr-O bond lengths. For example, Cr(VI)-O bonds are typically shorter (~1.68 Å) than Cr(III)-O bonds (~1.98 Å). nih.gov

EXAFS analysis can also identify heavier backscattering atoms, allowing for the characterization of second-shell neighbors, such as Cr-C or Cr-Cr interactions. nih.govlehigh.edu

Together, XANES and EXAFS provide a comprehensive picture of the chromium environment in chromium octanoate systems, detailing the oxidation state, coordination symmetry, and local bond parameters. lehigh.edu

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules, offering insights into their chemical structure and composition. matec-conferences.orgresearchgate.net Studies on metal alkanoates, such as lead(II) octanoate, have demonstrated the utility of Raman spectroscopy in confirming the all-trans conformation of the alkyl chains in the solid state and identifying conformational defects at elevated temperatures. tandfonline.com

In the context of chromium compounds, Raman spectroscopy can effectively differentiate between the trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states, which is critical due to their differing toxicities. matec-conferences.orgresearchgate.net For chromium octanoate, which typically involves the Cr(III) ion, Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the octanoate ligand and the chromium-oxygen bonds. Research on other chromite minerals has shown a correlation between the chromium content and the position of the main Raman peaks, suggesting that this technique could potentially be used for quantitative analysis of chromium in certain matrices. spectroscopyonline.com

Specific Raman bands for chromium octanoate would include:

C-H stretching vibrations: In the 2800-3000 cm⁻¹ region, characteristic of the alkyl chain of the octanoate molecule.

C=O stretching vibrations: Around 1600-1700 cm⁻¹, associated with the carboxylate group. The exact position can indicate the nature of the coordination between the chromium ion and the carboxylate group.

Cr-O stretching vibrations: At lower frequencies, typically below 800 cm⁻¹, which are indicative of the coordination environment around the chromium center.

While specific Raman data for pure chromium octanoate is not extensively detailed in the provided search results, the principles of Raman spectroscopy and data from related compounds provide a strong basis for its application in characterizing this system. matec-conferences.orgtandfonline.comspectroscopyonline.com

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX)

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface morphology of a material. nih.gov When coupled with Energy Dispersive X-ray (EDX) analysis, it allows for the elemental composition of the sample to be determined. nih.govmdpi.comthejcdp.com

For chromium octanoate systems, SEM can reveal the particle size, shape, and surface texture of the compound in its solid form. researchgate.net This is particularly relevant when it is used as a component in composite materials or as a catalyst, where the surface area and morphology can significantly influence its activity. For instance, in the study of chromium oxide nanoparticles, SEM images have been used to confirm their spherical shape and size distribution. researchgate.net

EDX analysis complements the SEM imaging by providing a qualitative and quantitative assessment of the elements present. thejcdp.com In an analysis of chromium octanoate, EDX would be expected to show peaks corresponding to chromium (Cr), oxygen (O), and carbon (C), confirming the elemental makeup of the compound. mdpi.comresearchgate.net The relative intensities of these peaks can provide an estimate of the elemental ratios. This technique has been successfully used to verify the chemical composition of various chromium-containing materials and to detect the presence of chromium on the surface of other materials. thejcdp.comresearchgate.net

Table 1: Expected EDX Elemental Analysis of Chromium Octanoate

ElementExpected PresencePotential Quantitative Information
Carbon (C)YesHigh percentage due to the octanoate chains.
Oxygen (O)YesPresent in the carboxylate groups.
Chromium (Cr)YesKey element identifying the compound.

This table is illustrative and based on the expected composition of chromium octanoate.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the visualization of the internal structure and morphology of materials at the nanoscale. sigmaaldrich.com For chromium octanoate, particularly in nanoparticle form or as part of a nanocomposite, TEM is invaluable for determining particle size, size distribution, and the dispersion of the chromium species. mdpi.com

Studies on chromium oxide nanoparticles have utilized TEM to confirm particle sizes of less than 100 nm. sigmaaldrich.com In the context of catalysts, such as chromium oxide supported on silica (B1680970), TEM images have been crucial in observing the dispersion and potential agglomeration of chromium species on the support material, which directly impacts catalytic performance. mdpi.com For example, the introduction of titania to a chromium/silica catalyst was shown by TEM to reduce the particle size of the chromium oxide species significantly. mdpi.com

Freeze-fracture TEM is a specialized technique that can be used to study the structure of complex systems, such as emulsions or lamellar phases, where chromium octanoate might be a component. researcher.life

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. bohrium.comopenaccessjournals.comnih.gov

Investigation of Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material and to study its decomposition profile. openaccessjournals.com A TGA of chromium octanoate would show weight loss at specific temperatures corresponding to the decomposition of the compound.

A study on a Cr(III) complex with mixed octanoate and other organic ligands showed two main stages of thermal degradation. jpionline.org The TGA curve indicated endothermic peaks at 160°C and 280°C, suggesting a multi-step decomposition process. jpionline.org Similarly, the thermal decomposition of nickel octanoate showed a single weight loss step between 220-350°C. researchgate.net The thermal decomposition of other chromium compounds, such as chromium(III) nitrate (B79036), also proceeds in multiple stages, ultimately forming chromium oxide (Cr₂O₃) at temperatures above 450°C. researchgate.net The degradation of bioactive compounds is also known to be dependent on both temperature and moisture content. mdpi.com

Table 2: Illustrative TGA Data for a Metal Octanoate Complex

Temperature RangeWeight Loss (%)Associated Process
100-200 °C~5%Loss of adsorbed water/solvent
200-350 °C~40-50%Decomposition of the octanoate ligands
> 400 °C-Formation of stable metal oxide residue

This table is a generalized representation based on typical thermal decomposition patterns of metal carboxylates. jpionline.orgresearchgate.net

Analysis of Glass Transition Temperatures in Polymer Composites

Differential Scanning Calorimetry (DSC) is a key technique for measuring the glass transition temperature (Tg) of polymers and polymer composites. ctherm.comproleantech.comspecialchem.com The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. proleantech.comspecialchem.com The inclusion of additives like chromium octanoate can influence the Tg of a polymer matrix.

Chromium octanoate has been used as a catalyst in the copolymerization of conjugated diolefins, where the resulting polymers exhibited a single glass transition temperature. google.com In starch-based food packaging films, the addition of chromium octanoate loaded into zeolite was studied. researchgate.net The thermal characterization of such composites by DSC can reveal changes in the Tg, providing insights into the compatibility between the polymer, plasticizers, and fillers. researchgate.net For instance, in one study, the chemical modification of starch led to a reduction in polar groups, which in turn affected the interaction with nano-clays and glycerol, as observed through thermal analysis. researchgate.net The glass transition temperature is a critical parameter as it dictates the mechanical properties and the operational temperature range of the polymer composite. proleantech.comspecialchem.com

Coordination Chemistry of Chromium Octanoate Complexes

Oxidation States of Chromium in Octanoate (B1194180) Complexes (e.g., Cr(II), Cr(III), Cr(VI))

Chromium is known for its ability to exist in multiple oxidation states, with +2, +3, and +6 being the most common in its compounds. wikipedia.org This variability is central to the chemistry of chromium octanoates.

Chromium(II) Octanoate : The Cr(II) state, with a d⁴ electron configuration, is a powerful reducing agent and its compounds are often susceptible to oxidation to the more stable Cr(III) state. wikipedia.orgrsc.org Chromium(II) octanoate is most famously realized in the form of a dinuclear complex, dichromium tetraoctanoate, which features a notable Cr-Cr quadruple bond. wikipedia.org This dimeric structure provides a degree of stability to the otherwise labile Cr(II) ion.

Chromium(III) Octanoate : As the most stable oxidation state for chromium, Cr(III) (a d³ ion) forms a wide array of kinetically inert complexes. wikipedia.org Chromium(III) octanoate typically exists as a monomeric or polynuclear complex where the chromium center is octahedrally coordinated. researchgate.netshepchem.com These compounds are generally green and are significantly more stable towards oxidation than their Cr(II) counterparts. watson-int.com One described formula for a chromium(III) octoate complex is Cr₃O(C₈H₁₅O₂)₇, indicating a more complex, multinuclear structure. shepchem.com

Chromium(VI) Octanoate : The Cr(VI) state (a d⁰ ion) is characterized by its strong oxidizing properties. wikipedia.orgosha.gov While compounds like chromates and dichromates are common for Cr(VI), chromium(VI) octanoate is not a commonly isolated or stable species. wikipedia.orgdcceew.gov.au The formation of such a complex would be disfavored due to the high oxidizing power of Cr(VI), which would likely lead to the oxidation of the octanoate ligand itself under typical conditions. Hexavalent chromium compounds are generally produced through industrial processes and are rarely found in nature. wikipedia.org

Oxidation StateElectron ConfigurationCommon Complex TypeKey Characteristics
Cr(II)d⁴Dinuclear (e.g., [Cr₂(O₂C₇H₁₅)₄])Strong reducing agent; forms Cr-Cr quadruple bonds. wikipedia.org
Cr(III)Monomeric or Polynuclear (e.g., [Cr(O₂C₇H₁₅)₃(H₂O)₃])Kinetically inert and the most stable oxidation state. wikipedia.org
Cr(VI)d⁰Uncommon with octanoateStrongly oxidizing; compounds are often toxic. wikipedia.orgosha.gov

Ligand Field Theory and Electronic Structure Analysis

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and properties of transition metal complexes by considering the interactions between metal d-orbitals and ligand orbitals. libretexts.orglibretexts.org

In an octahedral complex, such as a hypothetical [Cr(O₂C₇H₁₅)₃(H₂O)₃], the six ligands create a crystal field that splits the five degenerate d-orbitals into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). core.ac.uk The energy difference between these sets is denoted as Δo (the octahedral crystal field splitting parameter). core.ac.uk

For a Cr(III) ion, which has a d³ electronic configuration, the three valence electrons will singly occupy each of the three lower-energy t₂g orbitals (t₂g³ eg⁰), according to Hund's rule. This half-filled t₂g subshell confers significant stability, known as the Ligand Field Stabilization Energy (LFSE), which contributes to the kinetic inertness of Cr(III) complexes. wikipedia.org The magnitude of Δo is influenced by the nature of the ligands, with carboxylates like octanoate being relatively weak field ligands. core.ac.uk

Geometric Configurations and Stereochemistry (e.g., Octahedral Geometry)

The coordination geometry of chromium octanoate complexes is predominantly dictated by the stable Cr(III) oxidation state, which strongly favors six-coordinate, octahedral arrangements. wikipedia.orgresearchgate.net In a simple mononuclear chromium(III) trioctanoate complex, three octanoate ligands and three other ligands (like water) would occupy the six vertices of the octahedron around the central chromium ion.

For octahedral complexes with a formula of MA₃B₃, such as a potential [Cr(O₂C₇H₁₅)₃(L)₃], two geometrical isomers are possible:

Facial (fac) isomer : The three identical ligands (A or B) are situated on one triangular face of the octahedron. researchgate.netyoutube.comyoutube.com

Meridional (mer) isomer : The three identical ligands are arranged in a plane that bisects the octahedron. researchgate.netyoutube.comyoutube.com

The specific isomer formed would depend on the synthetic conditions and the nature of the other ligands involved. If the octanoate ligand acts as a bidentate chelating ligand, further isomeric possibilities, including cis and trans isomers, arise, similar to other [M(AA)₂B₂] or [M(AA)B₂C₂] type complexes. youtube.comlibretexts.org

Bridging and Chelation Modes of Octanoate Ligands

The carboxylate group of the octanoate ligand is a versatile coordinating agent, capable of binding to metal centers in several distinct modes. wikipedia.orgresearchgate.net

Monodentate : One oxygen atom of the carboxylate binds to the chromium center.

Bidentate Chelation : Both oxygen atoms of the same carboxylate ligand bind to a single chromium ion, forming a four-membered chelate ring. researchgate.net

Bidentate Bridging : This is a crucial coordination mode in polynuclear chromium octanoates. Here, the carboxylate group spans two different metal centers. researchgate.netwikipedia.orglibretexts.org This bridging is fundamental to the formation of the dinuclear "paddlewheel" structure observed in dichromium tetraoctanoate. libretexts.org

In the paddlewheel structure of [Cr₂(O₂C₇H₁₅)₄], four octanoate ligands bridge the two chromium(II) ions, with each chromium atom being coordinated to four oxygen atoms from the four different carboxylates. libretexts.org This arrangement holds the two metal centers in close proximity, facilitating the strong metal-metal bonding discussed later.

Investigation of Unoccupied Coordination Sites and Their Significance

A significant feature of the dinuclear "paddlewheel" structure adopted by chromium(II) octanoate is the presence of two axial coordination sites, one on each chromium atom, along the axis of the Cr-Cr bond. chemrxiv.orge-asct.org These sites are perpendicular to the plane of the four bridging octanoate ligands.

In the anhydrous form, these axial sites can be considered unoccupied or weakly interacting with an oxygen atom from an adjacent paddlewheel unit in the solid state. e-asct.org The accessibility of these sites is of paramount importance as they represent locations where external ligands (such as water, pyridine (B92270), or other solvent molecules) can coordinate. chemrxiv.orge-asct.org The coordination of these axial ligands has a direct and significant impact on the electronic and structural properties of the complex, most notably the length and strength of the Cr-Cr quadruple bond. rsc.orgresearchgate.net

Reactivity of Coordination Sites with External Ligands

The unoccupied or weakly occupied axial sites of dichromium tetraoctanoate are Lewis acidic and readily react with Lewis bases. chemrxiv.org This reactivity leads to the formation of adducts with the general formula [Cr₂(O₂C₇H₁₅)₄L₂], where L is an external ligand. rsc.org

The coordination of axial ligands (L) donates electron density to the chromium centers. This increased electron density weakens the metal-metal bond, particularly the δ-component of the quadruple bond. researchgate.net The direct consequence of this electronic effect is a measurable elongation of the Cr-Cr bond distance. rsc.orge-asct.org The extent of this elongation correlates with the Lewis basicity of the axial ligand; stronger bases cause a greater increase in the Cr-Cr bond length. rsc.org This phenomenon has been extensively studied using analogous acetate (B1210297) complexes, where ligands like water and pyridine have been shown to lengthen the quadruple bond. rsc.org This reactivity highlights the interplay between axial ligation and the nature of the metal-metal bond. acs.orgnih.gov

Dichromium Tetracarboxylates and Quadruple Bonding

The most celebrated aspect of chromium(II) carboxylate chemistry is the formation of a quadruple bond between the two metal centers in the paddlewheel structure. wikipedia.org This type of bond, first recognized in chromium(II) acetate, involves the overlap of d-orbitals from the two d⁴ Cr(II) ions, resulting in a total of eight electrons participating in the metal-metal bond. rsc.org

The molecular orbital configuration of the quadruple bond is σ²π⁴δ². rsc.org

One σ-bond : Formed by the overlap of the dz² orbitals.

Two π-bonds : Formed by the overlap of the dxz and dyz orbitals.

One δ-bond : Formed by the face-to-face overlap of the dxy orbitals.

This strong covalent interaction results in a very short Cr-Cr internuclear distance and diamagnetism in the complex. researchgate.net The presence of the bridging octanoate ligands is critical, as they hold the two chromium atoms in an eclipsed configuration, which is necessary to maximize the overlap for the δ-bond. e-asct.org The study of these dichromium tetracarboxylate complexes has been fundamental to the development of the theory of multiple bonds between metal atoms. researchgate.net

Bond TypeContributing OrbitalsNumber of BondsElectron Count
Sigma (σ)dz²12
Pi (π)dxz, dyz24
Delta (δ)dxy12
Total (Quadruple) -4 8

Catalytic Applications of Chromium Octanoate in Organic Reactions

General Principles of Chromium-Based Catalysis

Chromium is a versatile transition metal used in various catalytic applications due to its ability to exist in multiple oxidation states, ranging from -4 to +6. rsc.org The most stable and common of these states are +2 and +3, which are central to its catalytic activity in numerous chemical reactions. rsc.org Chromium-based catalysts have demonstrated high efficiency and selectivity in processes such as polymerization, oxidation of alcohols, and carbon-carbon bond formation. rsc.orgresearchgate.net The utility of chromium in catalysis is enhanced by its low cost and the relatively low toxicity of its lower valent states, such as Cr(III). rsc.orgresearchgate.net

The catalytic function of chromium is intrinsically linked to its accessible oxidation states. rsc.org The most stable oxidation state for chromium is +3. melscience.com Different states are harnessed for different types of reactions; for instance, high-valent Cr(VI) is known for its oxidative power, while lower-valent chromium complexes are strategic alternatives that offer lower toxicity. rsc.org In many organometallic reactions, chromium catalysts operate through Cr(II) and Cr(III) states. researchgate.net

The active sites in chromium catalysis are crucial for the reaction to proceed. In the context of chromium(III) carboxylate catalysts, such as chromium octanoate (B1194180), the active site is believed to be the chromium(III) ion itself, particularly when it has unoccupied coordination sites. google.com While the common form of chromium(III) compounds is a fully coordinated state, which is kinetically stable and a poor catalyst, the catalytically active form requires available sites. google.com It is theorized that the transient occupation of these open coordination sites on the chromium(III) center by reactant molecules, such as an epoxide or a carboxylic acid, forms an activated complex. google.com This complex orients the reactants in the optimal geometric and energetic configuration for the reaction to occur. google.com

The mechanisms of chromium's catalytic activity are diverse. Low-valent chromium can promote the cleavage of chemically inert bonds through processes like oxidative addition (OA), although this two-electron process is considered unusual for chromium. acs.org More commonly, mechanisms involving one-electron transfer are proposed, as seen in Nozaki-Hiyama-Kishi (NHK) reactions. researchgate.netacs.org

For the reaction between oxiranes (epoxides) and carboxylic acids catalyzed by chromium(III) carboxylates, the proposed mechanism involves the coordination of one or both reactants to the chromium center. google.com This coordination activates the epoxide ring, making it more susceptible to nucleophilic attack by the carboxylic acid. The chromium catalyst effectively acts as a Lewis acid, facilitating the ring-opening of the epoxide. rsc.org After the reaction, the product is released, and the catalyst is regenerated to participate in further cycles. google.com This targeted activation promotes the desired reaction selectively, increasing reaction rates significantly compared to uncatalyzed processes. google.com

Promotion of Oxirane/Carboxylic Acid Reactions

Chromium(III) carboxylates, including chromium octanoate, are highly effective catalysts for the reaction between oxiranes and carboxylic acids. google.com This reaction is fundamental in the polymer and coatings industry for producing monomers and polymers. researchgate.netresearchgate.net The catalyst accelerates the ring-opening of the oxirane by the carboxylic acid, a transformation that is otherwise sluggish. google.comdtic.mil The use of a chromium(III) salt catalyst can increase the reaction rate by orders of magnitude and selectively directs the reaction toward the formation of the desired ester product rather than homopolymerization. google.com

The reaction between an oxirane and a carboxylic acid is a form of esterification that results in the formation of a β-hydroxy alkyl ester. rsc.orgmasterorganicchemistry.com This process, often termed Fischer esterification when involving an alcohol, is an acid-catalyzed nucleophilic addition-elimination reaction. jackwestin.com In this specific case, the carboxylic acid acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

The role of the chromium octanoate catalyst is to facilitate this ring-opening esterification. By coordinating with the reactants, the catalyst lowers the activation energy of the reaction. google.com The result is the efficient and selective production of hydroxy alkyl esters, which are valuable intermediates in chemical synthesis. rsc.orggoogle.com

Kinetic studies reveal the profound impact of chromium(III) carboxylate catalysts on the reaction between oxiranes and carboxylic acids. The catalyzed reaction proceeds significantly faster than the uncatalyzed equivalent. For example, research using active chromium tri-2-ethylhexanoate, a compound structurally similar to chromium octanoate, demonstrated that the catalyzed acid-epoxy reaction at 23°C is approximately 10,000 times faster than the uncatalyzed reaction. google.com

Further studies have quantified this acceleration. In one experiment comparing the reaction of 2-ethylhexanoic acid with an oxirane, the chromium-catalyzed reaction was found to be 73 times faster than the control reaction without a catalyst over a period of about 315 minutes. google.com This demonstrates the catalyst's ability to dramatically reduce the time required to achieve high conversion rates. google.com

Table 1: Comparison of Catalyzed vs. Uncatalyzed Reaction of 2-Ethylhexanoic Acid with an Oxirane
ReactionTime (minutes)Ratio of Ester Carbonyl to Acid CarbonylRelative Rate Increase
Control (Uncatalyzed)00.57 : 1.01x
3200.70 : 1.0
Chromium Catalyzed00.60 : 1.073x Faster
3151.27 : 1.0

Data sourced from patent literature detailing the reaction of 2-ethylhexanoic acid. google.com The ratio indicates the progress of the esterification.

The structure of the carboxylic acid reactant has a notable effect on the rate of the chromium-catalyzed reaction with oxiranes. Studies have shown that the reaction rate cannot be explained solely by the acidity (pKa) of the carboxylic acid. researchgate.net Other factors, such as steric hindrance and the nature of the substituent groups on the acid, play a significant role. researchgate.netresearchgate.net

Research comparing the reactivity of acetic, acrylic, and methacrylic acids in reactions with various epoxides in the presence of chromium (III) ethanoate found that the acid reactivities changed differently depending on the specific oxirane used. researchgate.net Generally, an increase in the carbon chain length or steric bulk of the alkyl group on the carboxylic acid leads to a decrease in the reaction rate. researchgate.net This trend is attributed to steric effects that hinder the approach of the nucleophilic carboxylate to the epoxide, as well as potential electronic effects from the substituent. researchgate.net

Table 2: General Trend of Carboxylic Acid Structure on Esterification Rate
Carboxylic AcidGeneral StructureRelative Reaction RatePrimary Influencing Factor
Acetic AcidCH₃COOHHighLow steric hindrance
Propionic AcidCH₃CH₂COOHModerateSlight increase in steric hindrance
Butyric AcidCH₃(CH₂)₂COOHLowerIncreased alkyl chain length
Caprylic AcidCH₃(CH₂)₆COOHLowSignificant steric hindrance from long alkyl chain

This table illustrates the general principle that reaction rates decrease as the number of carbons in the linear alkyl chain of the carboxylic acid increases, based on findings from acid-catalyzed esterification studies. researchgate.net

Dehydrogenation Reactions

Chromium-based catalysts are pivotal in the dehydrogenation of light alkanes to produce valuable alkenes. The oxidative dehydrogenation (ODH) of alkanes using carbon dioxide (CO2) as a soft oxidant is a particularly promising route, as it can enhance conversion and selectivity while utilizing a greenhouse gas. The active species in these catalysts are typically chromium oxides, and the precursor used to generate these oxides can significantly influence the catalyst's performance. While direct studies on chromium octanoate as a precursor for these catalysts are not extensively detailed in publicly available literature, the principles of catalyst preparation from other chromium carboxylates and organometallic compounds provide a strong basis for understanding its potential role. Upon thermal treatment, chromium octanoate is expected to decompose to form chromium oxide species dispersed on a support material. The nature of the organic ligand, in this case, octanoate, can influence the dispersion and final oxidation state of the chromium species on the support.

In the oxidative dehydrogenation of propane (B168953) and isobutane (B21531) with CO2, chromium-based catalysts facilitate the conversion of alkanes to their corresponding alkenes. The reaction is believed to proceed through a redox mechanism involving Cr(III) and Cr(VI) species. The catalyst, often supported on materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), activates the C-H bond of the alkane. The use of CO2 as an oxidant is advantageous as it can remove hydrogen from the surface, shifting the equilibrium towards the products, and potentially reduce coke formation. Research has shown that both Cr(VI) and Cr(III) species play a role, with Cr(VI) being linked to the oxidative pathway and Cr(III) to direct dehydrogenation. The interplay between these species is crucial for catalyst activity and selectivity.

The performance of chromium-based catalysts in alkane dehydrogenation is highly dependent on the choice of chromium precursor. Studies comparing different precursors for the preparation of Cr/SiO2 catalysts have demonstrated a significant impact on both conversion and selectivity. For instance, in the oxidative dehydrogenation of propane with CO2, a catalyst derived from chromium acetylacetonate (B107027), an organic precursor akin to chromium octanoate, has shown high activity.

Below are interactive data tables summarizing the typical performance of chromium-based catalysts in the oxidative dehydrogenation of propane and isobutane with CO2. While not directly derived from a chromium octanoate precursor, the data from a chromium acetylacetonate precursor is presented as a close analogue to illustrate the expected catalytic behavior.

Table 1: Catalyst Performance in Oxidative Dehydrogenation of Propane with CO2

Temperature (°C)Propane Conversion (%)Propylene Selectivity (%)Propylene Yield (%)
600158512.8
650258020.0
700357526.3
750427631.9
Data is representative of a 5 wt.% Cr/SiO2 catalyst derived from an organic chromium precursor.

Table 2: Catalyst Performance in Oxidative Dehydrogenation of Isobutane with CO2

Temperature (°C)Isobutane Conversion (%)Isobutene Selectivity (%)Isobutene Yield (%)
600339029.7
650458538.3
700558044.0
750607846.8
Data is representative of a 5 wt.% Cr/SiO2 catalyst derived from a chromium sulfate (B86663) precursor, which showed high performance for this specific reaction.

Oxidation of Alcohols and Ethers

Chromium(III) octoate has been identified as an effective catalyst for the oxidation of alcohols and ethers. In these reactions, the chromium species facilitates the removal of hydrogen atoms from the alcohol or ether, leading to the formation of aldehydes, ketones, or carboxylic acids. The catalytic cycle likely involves the interaction of the alcohol with the chromium center, followed by a hydrogen abstraction step. The specific reaction products can often be controlled by the reaction conditions and the nature of the oxidant used.

While detailed research findings specifically isolating the performance of chromium octanoate in the oxidation of a wide range of alcohols and ethers are limited in readily accessible literature, a patent has disclosed its utility in accelerating reactions of hydroxy compounds with anhydrides, lactones, and carbonate esters. This suggests its activity in transformations involving alcohol functionalities. For the selective oxidation of a primary alcohol like benzyl (B1604629) alcohol to its corresponding aldehyde, benzaldehyde, chromium-based catalysts are known to be effective.

Table 3: Representative Catalytic Performance in the Oxidation of Benzyl Alcohol

Catalyst SystemOxidantTemperature (°C)Benzyl Alcohol Conversion (%)Benzaldehyde Selectivity (%)
Cr2O3/SepioliteTBHP809598
Cr(salen)/MCM-41H2O210060100
This data represents the performance of different heterogeneous chromium catalysts and is illustrative of the potential application for chromium octanoate-derived catalysts.

Role as Co-catalyst in Complex Systems

The function of chromium octanoate as a co-catalyst in complex reaction systems is an area that is not extensively documented in the available scientific literature for dehydrogenation and alcohol oxidation reactions. In catalysis, a co-catalyst is a substance that enhances the activity of the primary catalyst. While chromium compounds are known to be used in conjunction with other catalysts in various polymerization reactions, specific examples detailing the synergistic effects of chromium octanoate as a co-catalyst in the context of the organic reactions discussed in this article are not readily found. One patent suggests that while chromium(III) carboxylates like the octoate are effective on their own for certain reactions, a co-catalyst could optionally be used, though no specific examples of this synergy were provided. Further research is required to fully elucidate the potential of chromium octanoate as a co-catalyst in more complex catalytic systems for dehydrogenation and oxidation reactions.

Chromium Octanoate As a Polymerization Initiator and Catalyst

Applications in Polyolefin Production

Chromium-based catalysts are pivotal in the industrial production of polyethylene (B3416737), accounting for a significant portion of global high-density polyethylene (HDPE) manufacturing. While the Phillips catalyst, a silica-supported chromium oxide, is the most well-known, other chromium compounds, including chromium octanoate (B1194180), are utilized in catalyst systems for ethylene (B1197577) polymerization. These catalysts are valued for their high activity and the ability to tailor the properties of the resulting polymer.

Ziegler-Natta catalysts, which are typically based on titanium compounds combined with organoaluminum co-catalysts, represent a dominant technology in polyolefin synthesis. In comparison, chromium-based catalyst systems, including those derived from chromium octanoate, offer an alternative route for olefin polymerization.

One key distinction lies in the nature of the active sites. Ziegler-Natta catalysts often possess multiple types of active sites, which can lead to polymers with broad molecular weight distributions. In contrast, certain chromium catalysts can offer more uniform microstructures. However, transitioning between Ziegler-Natta and chromium-based catalyst systems in an industrial reactor can be complex, as incompatibilities can lead to the formation of resin aggregates and gels, affecting the final product quality.

Comparative Overview of Catalyst Systems

Feature Ziegler-Natta Catalysts Chromium-Based Catalysts
Primary Metal Titanium Chromium
Co-catalyst Organoaluminum compounds (e.g., Triethylaluminium) Often used with organoaluminum compounds as well
Polymer Microstructure Can be broad due to multiple active sites Can produce more uniform microstructures

| Industrial Transition | Transitions between similar systems are relatively easy | Transitions from Ziegler-Natta systems can be complex |

Chromium octanoate is a component in catalyst systems for the polymerization of ethylene. Chromium-based catalysts are highly effective for the low-temperature polymerization of ethylene. The activity and selectivity of these catalytic systems can be influenced by various factors, including the choice of ligands and solvents. For instance, in some chromium-based systems for ethylene oligomerization, methylcyclohexane (B89554) has been shown to be a more effective solvent than cyclohexane (B81311) or xylene, leading to higher catalytic activity due to the improved solubility of ethylene gas around the catalyst's active sites. The temperature of the reaction also plays a crucial role; one study on a chromium-based catalyst showed maximum catalytic activity at 40°C.

Role in Radical Polymerization Systems

In the realm of radical polymerization, a process that proceeds through initiation, propagation, chain transfer, and termination, chromium octanoate can play a significant role. This type of polymerization is versatile, tolerating a wide range of monomers and reaction conditions.

Radical polymerization is initiated by the formation of free radicals. This is often achieved through the decomposition of an initiator molecule, such as a peroxide or an azo compound. Chromium compounds like chromium octanoate can participate in redox reactions, which facilitate the generation of free radicals. For instance, they can interact with peroxides, promoting their decomposition to form the initial radical species that start the polymerization chain reaction. This catalytic cycle allows the polymerization to proceed under milder conditions than would be required for the thermal decomposition of the initiator alone.

Telomerization is a specialized polymerization process where a chain transfer agent is used to control the molecular weight of the resulting polymer. While studies have been conducted on the telomerization of acrylic acid with thioglycolic acid, these have primarily focused on the use of initiators like 2,2'-azobisisobutyronitrile (AIBN) and the effect of solvents on the chain transfer constant. For instance, the transfer constant of thioglycolic acid in the telomerization of acrylic acid was found to be 3.2 in THF and 0.5 in water. Another study on the synthesis of acrylic acid macromonomers utilized thioglycolic acid as a chain transfer agent for tert-butyl acrylate, determining a chain transfer constant of 0.6. The direct role of chromium octanoate in this specific telomerization reaction is not extensively detailed in the provided context.

Chain transfer is a fundamental reaction in polymerization where the activity of a growing polymer chain is transferred to another molecule, thereby terminating the chain and initiating a new one. This process is crucial for controlling the molecular weight of the final polymer. The efficiency of a chain transfer agent is quantified by the chain transfer constant (CT), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).

Chromium complexes can act as catalysts for chain transfer. The mechanism often involves the abstraction of a hydrogen atom from the growing polymer radical by the chromium complex, forming a metal hydride and a polymer with a terminal double bond. The metal hydride then reacts with a monomer to start a new polymer chain, regenerating the catalyst. It has been noted that the chain transfer constants determined by traditional methods like the Mayo plot may be "apparent" values, as the concentration of the active catalyst can change during the polymerization.

Photoinitiated Polymerization Systems

Based on available scientific literature, there is currently no specific information detailing the role or application of octanoic acid, chromium salt in photoinitiated polymerization systems. The following subsections, therefore, reflect this data gap.

Interaction with Photoinitiators and Coinitiators

No specific research data was found detailing the interaction of chromium octanoate with common photoinitiators or coinitiators in polymerization systems.

Free Radical Promoted Cationic Polymerization

There is no available literature that describes the use of chromium octanoate as a catalyst or promoter in free-radical promoted cationic polymerization processes. While some chromium (III) complexes have been investigated for their photooxidizing capabilities to promote radical cation cycloadditions, specific data on chromium octanoate is not present. nih.gov

Redox Initiation in Vinyl Polymerization

In redox initiation, a pair of compounds—an oxidizing agent and a reducing agent—are used to generate free radicals at temperatures lower than those required for thermal initiation. Chromium salts, particularly in the +2 oxidation state, can serve as potent reducing agents in these systems. While direct studies on chromium (II) octanoate are limited, extensive research on the closely related chromium (II) acetate (B1210297) provides a strong model for its behavior in vinyl polymerization. nih.gov

Complex Formation and Dissociation in Redox Systems

The initiation process in a chromium(II)-based redox system involves the reduction of an organic peroxide, such as benzoyl peroxide (BPO), by the Cr(II) species. This reaction leads to the formation of a transient complex, followed by its dissociation into radicals that initiate the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA). nih.gov

The fundamental reaction involves a one-electron transfer from the chromium(II) ion to the peroxide:

Cr²⁺ + ROOR → Cr³⁺ + RO• + RO⁻

This electron transfer cleaves the peroxide bond, generating an alkoxy radical (RO•) that acts as the primary initiator for the polymer chain growth. The chromium(II) ion is simultaneously oxidized to the more stable chromium(III) state, a color change often observed from red (Cr²⁺) to blue/green (Cr³⁺). nih.gov The reaction is highly efficient, allowing polymerization to proceed at low temperatures.

Optimization of Reaction Conditions for Polymer Yield

The yield and rate of polymerization in chromium-based redox systems are highly dependent on reaction conditions such as temperature and the concentration of the redox components. Studies on the analogous chromium(II) acetate system with benzoyl peroxide for the polymerization of MMA reveal that the reaction kinetics differ significantly from conventional free-radical polymerization. nih.gov

The rate of polymerization shows a very low dependence on the concentrations of the chromium salt and the peroxide, with kinetic orders of 0.1 and 0.2, respectively. However, the rate is proportional to the square of the monomer concentration. This unusual kinetic profile is attributed to primary radical termination. nih.gov

Temperature plays a crucial role in the rate of radical generation. The rate of reduction of benzoyl peroxide by the chromium(II) species decreases as the temperature is lowered. This relationship allows for precise control over the initiation rate by adjusting the reaction temperature, enabling polymerization to be carried out effectively at sub-zero temperatures. nih.gov

Table 1: Second-Order Rate Constants for the Reduction of Benzoyl Peroxide (BPO) by Chromium(II) Acetate in Dimethylformamide (DMF) at Various Temperatures. nih.gov
Temperature (°C)Rate Constant (dm³ mol⁻¹ min⁻¹)
-100.65
-200.24
-280.075

Development of Polymer Composites and Bionanocomposites

Chromium octanoate (specifically, chromium(III) octanoate or chromic octoate) serves as a highly effective catalyst in the manufacturing of various polymer composites and bionanocomposites. Its function is primarily to accelerate curing and promote crosslinking reactions, thereby enhancing the material properties of the final product.

One notable application is in the production of bionanocomposite films for food packaging. Chromium octanoate has been used as a food-grade catalyst in the reactive extrusion of gluten/poly(ε-caprolactone) blends. In this role, it promotes crosslinking reactions between the biopolymer (gluten) and the biodegradable polyester (B1180765) (PCL), improving the compatibility and mechanical properties of the resulting film. These films have also been identified as potential shape-memory materials.

In high-performance applications, such as the aerospace industry, chromium octoate is used as a catalyst for thermosetting resins and composite materials. Its inclusion in the formulation accelerates the curing process, leading to enhanced strength, hardness, and durability, which are critical for materials subjected to extreme environmental conditions. The compound is also used more broadly as a catalyst in the production of synthetic rubber and other polymers, and as a radiation stabilizer in common plastics like polyethylene, polypropylene, and polystyrene.

Table 2: Applications of Chromium Octanoate in Polymer Composites
Application AreaPolymer SystemFunction of Chromium OctanoateResulting Improvement
Food PackagingGluten/Poly(ε-caprolactone)Catalyst for reactive extrusionImproved compatibility, potential shape-memory properties
AerospaceThermosetting resinsCuring catalystEnhanced material strength and durability
General PolymersUnsaturated polyester, Vinyl resinsCuring acceleratorIncreased hardness and heat resistance
PlasticsPolyethylene, Polypropylene, PolystyreneRadiation stabilizerProtection against degradation from radiation

Influence on Polymer Structure and Properties (e.g., hydrogen-bonding interactions, crystallinity)

The use of chromium octanoate as a catalyst in polymerization and polymer processing, particularly in reactive extrusion, has been shown to significantly influence the final structure and properties of the resulting polymer blends. Research has demonstrated its effectiveness in promoting crosslinking reactions, which in turn alters the material's crystallinity and intermolecular interactions.

A notable application of chromium octanoate is in the production of bio-based films from blends of thermoplastic gluten (TPG) and poly(ε-caprolactone) (PCL). In these systems, the catalyst facilitates reactions between the functional groups of the gluten proteins and the PCL chains. researchgate.net The addition of chromium octanoate during reactive extrusion promotes crosslinking, leading to a more integrated and structured material. This structural change has a direct impact on the polymer's crystalline nature. Studies have shown that the incorporation of the catalyst results in materials with a higher degree of crystallinity. researchgate.net

The crosslinking effect induced by chromium octanoate can be attributed to the formation of new covalent bonds, such as Schiff bases, between the amino groups present in gluten and the carbonyl groups of PCL. This network formation restricts the mobility of the polymer chains, which can influence the crystallization process. The enhanced crystallinity leads to improved material properties, such as better resistance to water. researchgate.net

While the primary observed effect in studies involving chromium octanoate in TPG/PCL blends is on crystallinity, the catalyst's role in promoting reactions between protein and polyester components inherently involves the modification of functional groups that are typically involved in hydrogen bonding. Gluten, being a protein, has numerous amide and carboxyl groups capable of forming strong hydrogen bonds. By catalyzing reactions that consume some of these groups to form covalent crosslinks, chromium octanoate indirectly alters the hydrogen-bonding landscape within the polymer matrix. This alteration contributes to the observed changes in the material's physical and thermal properties.

Detailed research findings from studies on thermoplastic gluten and poly(ε-caprolactone) blends have quantified the effect of chromium octanoate on the thermal and crystalline properties of the resulting bioplastic films. The data below illustrates the changes observed in a system with and without the catalyst.

Interactive Data Table: Thermal Properties of TPG/PCL Blends

MaterialMelting Temperature (°C)Melting Enthalpy (J/g)Degree of Crystallinity (%)
TPG/PCL Blend58.735.438.1
TPG/PCL Blend with Catalyst60.242.846.0

This data is derived from research on thermoplastic gluten/poly(ε-caprolactone) blends and demonstrates the impact of adding chromium octanoate as a catalyst during reactive extrusion. The increase in melting temperature, melting enthalpy, and degree of crystallinity in the catalyzed blend indicates a more ordered and crystalline polymer structure.

The increase in the degree of crystallinity, as shown in the table, is a direct consequence of the catalytic action of chromium octanoate. The formation of a crosslinked network can create nucleation points that facilitate the ordering of PCL chains into crystalline lamellae. The resulting material is not only more crystalline but also exhibits modified thermal behavior, as evidenced by the higher melting temperature. researchgate.net

Theoretical and Computational Investigations of Chromium Octanoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgrsc.orgumn.edu It is a widely used tool in computational chemistry for studying transition metal complexes due to its balance of accuracy and computational cost. semanticscholar.orgrsc.orgacs.org

For chromium octanoate (B1194180), DFT calculations could be employed to determine fundamental electronic properties. These include the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the distribution of electron density, and the nature of the chemical bonds between the chromium ion and the octanoate ligands. Such calculations would reveal the charge distribution within the molecule, highlighting the degree of ionic or covalent character in the chromium-oxygen bonds. Furthermore, DFT can be used to predict the preferred spin state of the chromium ion in the complex, which is a crucial aspect of its chemistry. semanticscholar.org

Illustrative Data Table for DFT-Calculated Properties of a Model Chromium Octanoate Complex:

Table 1: Hypothetical DFT-Calculated Electronic Properties for a Monomeric Cr(III) Octanoate Model. (Note: This data is illustrative and not from actual published research on chromium octanoate).
PropertyCalculated ValueInterpretation
Spin StateHigh-Spin Quartet (S=3/2)Indicates the ground electronic state of the Cr(III) center.
HOMO Energy-6.2 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy-1.5 eVRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates electronic stability and potential reactivity.
Mulliken Charge on Cr+1.85Suggests a significant degree of charge transfer from ligands to the metal.
Cr-O Bond Length1.98 ÅProvides the optimized bond distance in the coordination sphere.

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. nih.gov An MD simulation allows researchers to view the time evolution of a system, providing detailed information on its dynamic behavior. acs.orgcore.ac.uk For chromium octanoate, MD simulations would be particularly valuable for understanding its behavior in solution.

By simulating a chromium octanoate molecule surrounded by solvent molecules, one could investigate processes such as solvation, ligand exchange dynamics, and the formation of aggregates or micelles. The simulations would track the trajectories of all atoms, revealing how solvent molecules arrange themselves around the complex and the stability of the chromium-octanoate coordination. This approach can also be used to calculate thermodynamic properties like the potential of mean force for the association or dissociation of the complex in a solvent. core.ac.uk

Illustrative Data Table for MD Simulation Parameters and Potential Outputs:

Table 2: Typical Parameters and Potential Results from an MD Simulation of Chromium Octanoate in a Solvent. (Note: This data is illustrative and not from actual published research on chromium octanoate).
Parameter/ObservableExample Value/DescriptionSignificance
Simulation Time100 nsDuration of the simulation to observe dynamic events.
SolventWater or Organic SolventThe medium in which the compound's behavior is studied.
Radial Distribution Function g(r) of Cr-O(water)Peak at ~2.5 ÅDescribes the structure of the solvent shell around the chromium ion.
Mean Square Displacement (MSD)Calculated over timeUsed to determine the diffusion coefficient of the complex in the solvent.
Ligand Residence TimeCalculated in ps or nsIndicates the stability of the octanoate ligands in the first coordination sphere.

Modeling of Coordination Environments and Ligand Interactions

The coordination environment of the chromium ion is central to the chemical and physical properties of chromium octanoate. Computational modeling can provide detailed three-dimensional structures of possible coordination geometries. Chromium(III) complexes typically adopt an octahedral coordination geometry. researchgate.net

Prediction of Catalytic Pathways and Reaction Intermediates

Chromium carboxylates are known to have catalytic applications. wipo.intgoogle.comrsc.org Computational chemistry can be a powerful tool for investigating the mechanisms of catalytic reactions involving chromium octanoate. By modeling the interaction of the complex with potential reactants, researchers can map out the entire reaction pathway.

This involves calculating the geometries and energies of the reactants, transition states, and products for each step of the catalytic cycle. The activation energy for each step can be determined from the energy of the transition state, allowing for the identification of the rate-determining step of the reaction. These calculations can help elucidate how the chromium center and the octanoate ligands participate in the reaction, and can be used to predict how modifications to the ligand structure might improve catalytic activity or selectivity.

Isotope Fractionation Studies (e.g., Chromium Stable Isotopes)

Naturally occurring chromium is composed of four stable isotopes: ⁵⁰Cr, ⁵²Cr, ⁵³Cr, and ⁵⁴Cr. wikipedia.org The relative abundances of these isotopes can change slightly during chemical reactions, a phenomenon known as isotope fractionation. kcvs.ca The magnitude of this fractionation is related to the reaction mechanism and the coordination environment of the chromium atom.

While experimental studies on chromium isotope fractionation have largely focused on redox reactions in geochemical contexts, theoretical calculations could predict the equilibrium isotope fractionation factors for chromium octanoate. kcvs.canih.gov Using methods based on vibrational frequencies calculated by DFT, it is possible to determine the preferential partitioning of heavier or lighter chromium isotopes into the chromium octanoate complex from a solution containing chromium ions. These theoretical predictions could provide a basis for using chromium isotopes to trace the pathways of chromium carboxylates in various chemical or environmental systems.

Environmental Chemistry and Transformation of Chromium Octanoate

Speciation of Chromium in Environmental Compartments

In natural environments, chromium exists predominantly in two oxidation states: trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)]. thermofisher.comepa.govresearchgate.net These two forms exhibit markedly different chemical behaviors, toxicities, and mobilities. epa.govnih.gov Cr(III) is considered an essential nutrient for humans and is relatively insoluble and non-toxic. epa.govnih.gov In contrast, Cr(VI) is highly soluble, mobile, and recognized as a toxic and carcinogenic substance. epa.govnih.govnih.gov The speciation of chromium, or the distribution among its different chemical forms, is a critical factor in determining its environmental impact. nih.govresearchgate.net In soil and water, the most prevalent forms are Cr(III) and Cr(VI). frontiersin.org The main free aqueous species in the environmental pH range of 5 to 9 are Cr(OH)₃ for trivalent chromium, and HCrO₄⁻ and CrO₄²⁻ for hexavalent chromium. cdnsciencepub.com

The interconversion between Cr(III) and Cr(VI) is a key process affecting the fate of chromium in the environment. nih.gov These redox transformations are influenced by various environmental factors.

Oxidation of Cr(III) to Cr(VI): The oxidation of the less toxic Cr(III) to the more toxic Cr(VI) can increase the hazard associated with chromium contamination. This process is thermodynamically feasible but often slow at ambient temperatures. researchgate.netresearchgate.net The primary natural oxidant responsible for converting Cr(III) to Cr(VI) in soils and sediments is manganese (Mn) oxides. frontiersin.orgresearchgate.netnih.gov The reaction is generally slow, with studies showing conversion rates of up to 1% over 60 days in aqueous media containing Cr(OH)₃ and MnO₂. researchgate.net Higher temperatures, such as those occurring during forest or grass fires, can significantly accelerate the oxidation of Cr(III) by atmospheric oxygen, with conversion rates reaching up to 50% in 12 hours at temperatures between 200-300°C. researchgate.netresearchgate.net

Reduction of Cr(VI) to Cr(III): The reduction of Cr(VI) to Cr(III) is a crucial detoxification pathway that decreases chromium's mobility and toxicity. iuss.org This process is favored in environments rich in electron donors. Common reducing agents in soils and sediments include soil organic matter (SOM) and ferrous iron [Fe(II)]. frontiersin.orgbohrium.comacs.org Dissolved organic carbon can act as an electron donor for the reduction. frontiersin.orgtandfonline.com Microbes also play a significant role, either directly or indirectly, by creating reducing conditions that stimulate the biological reduction of Cr(VI). frontiersin.orgbohrium.comacs.org In anoxic sediments, where substances like acid-volatile sulfide (B99878) (AVS) are present, Cr(VI) is thermodynamically unstable and is reduced to Cr(III). nih.gov

Transformation ProcessKey Reactants/ConditionsEnvironmental Significance
Oxidation (Cr(III) → Cr(VI)) Manganese (Mn) oxides, Oxygen (at high temperatures)Increases toxicity and mobility of chromium. frontiersin.orgresearchgate.netresearchgate.net
Reduction (Cr(VI) → Cr(III)) Soil Organic Matter (SOM), Ferrous Iron [Fe(II)], Sulfides (in anoxic conditions), MicrobesDecreases toxicity and mobility, leading to immobilization. nih.govfrontiersin.orgiuss.orgbohrium.comacs.org

The speciation, solubility, and mobility of chromium are strongly dependent on the pH and redox potential (Eh) of the environment. nih.govresearchgate.net

Influence of pH: Soil pH is a critical parameter that directly influences the chemical form of chromium and controls the balance between its solubility and adsorption. nih.gov

Cr(III): The solubility of Cr(III) is highly pH-dependent. In acidic conditions (low pH), Cr(III) is more soluble and mobile. zarmesh.comnih.gov As pH increases, Cr(III) tends to hydrolyze and precipitate as chromium hydroxides [Cr(OH)₃], making it extremely stable and immobile in soils with a pH above 5.5. nih.govresearchgate.net

Cr(VI): Cr(VI) exists as oxyanions (HCrO₄⁻, CrO₄²⁻) and is highly mobile in both acidic and alkaline environments. nih.gov In acidic soils (pH 2.0 to 6.25), HCrO₄⁻ is the predominant species. tandfonline.com As the pH increases above 6.25, CrO₄²⁻ becomes the dominant form. tandfonline.com The sorption of Cr(VI) anions generally decreases with increasing pH because the positive charge on soil mineral surfaces diminishes. zarmesh.com

Influence of Redox Potential (Eh): Redox potential determines whether oxidizing or reducing conditions prevail, thereby controlling the oxidation state of chromium.

High Eh (Oxidizing conditions): Oxidizing environments favor the existence of the more mobile and toxic Cr(VI). researchgate.net An increase in redox potential can enhance the leaching of chromium from soil, as immobile Cr(III) is oxidized to mobile Cr(VI). researchgate.net

Low Eh (Reducing conditions): Reducing environments, often found in waterlogged soils or anoxic sediments, promote the reduction of Cr(VI) to the less mobile Cr(III). researchgate.net The presence of organic matter often creates a reductive medium, favoring the conversion of Cr(VI) to Cr(III). researchgate.net

Adsorption and Sequestration Mechanisms in Soils and Sediments

The interaction of chromium with soil and sediment components is a primary factor controlling its environmental mobility. Adsorption and sequestration processes can significantly reduce the concentration of chromium in soil solution and groundwater. Cr(III) is generally strongly retained by soil particles, while Cr(VI) species are more weakly sorbed under many conditions. iuss.org

Iron (Fe) oxides and soil organic matter (OM) are key scavengers for chromium in soils and sediments. frontiersin.orgnih.gov

Interaction with Iron Oxides: Iron oxides, such as goethite, hematite, and ferrihydrite, have a high affinity for adsorbing chromium species. bohrium.comacs.orgascelibrary.com

Cr(III): Cr(III) can be strongly adsorbed onto iron oxide surfaces.

Cr(VI): The adsorption of Cr(VI) anions is favored on positively charged surfaces of iron oxides, which typically occur at lower pH. zarmesh.com Adsorbed Fe(II) on iron (oxyhydr)oxide mineral surfaces is a highly reactive agent for the reduction of Cr(VI). bohrium.comacs.org

Interaction with Organic Matter: Soil organic matter plays a multifaceted role in chromium speciation and bioavailability through adsorption, complexation, and redox reactions. nih.govfrontiersin.org

OM possesses a high cation exchange capacity (CEC) and can form stable complexes with Cr(III), effectively immobilizing it. frontiersin.orgtandfonline.comnih.gov

Dissolved organic matter can act as an electron donor, facilitating the reduction of Cr(VI) to Cr(III). frontiersin.orgtandfonline.com

Conversely, some studies suggest that the formation of soluble organo-Cr(III) complexes could potentially increase its mobility under certain conditions. nih.gov Humic acids, a component of OM, can form adducts with Cr(VI), which may explain its persistence in some organic-rich soils. desy.de

Soil ComponentInteraction with Cr(III)Interaction with Cr(VI)
Iron Oxides Strong adsorption.Adsorption favored at low pH; surface-adsorbed Fe(II) reduces Cr(VI). bohrium.comzarmesh.com
Organic Matter Strong complexation and immobilization. frontiersin.orgnih.govReduction to Cr(III); potential for complexation that may increase persistence. frontiersin.orgtandfonline.comdesy.de

The fixation and mobility of chromium in soil are the net result of the processes described above. Cr(III) has low mobility and tends to be fixed in the upper soil layers due to its strong adsorption to soil colloids and precipitation at neutral to alkaline pH. nih.govnih.gov Its movement to subsurface environments is generally limited. In contrast, Cr(VI) is significantly more mobile and can leach through the soil profile, posing a risk to groundwater. iuss.orgresearchgate.netdesy.de However, its mobility can be attenuated by reduction to Cr(III) in the presence of organic matter and other reducing agents. iuss.org Sequential extraction studies show that in contaminated soils, a significant fraction of chromium can be found in the reducible phase (bound to Fe/Mn oxides) and the oxidizable phase (bound to organic matter), indicating these fractions act as important sinks for chromium. nih.gov

Transport and Distribution in Aquatic Systems

Once chromium reaches aquatic systems, its transport and distribution are dictated by its speciation and the physicochemical properties of the water and sediment. ijcmas.com Cr(VI) is highly soluble and mobile in water over a wide pH range, posing a significant threat to aquatic ecosystems. nih.govcdnsciencepub.com It can be transported over large distances in rivers and surface waters. researchgate.net The concentration of chromium in rivers and freshwater lakes typically ranges from 1.0 to 10.0 µg/L. researchgate.net

Conversely, Cr(III) is much less mobile in aquatic environments. cdnsciencepub.com Due to its low solubility, especially at neutral to alkaline pH, Cr(III) tends to precipitate as hydroxides or be adsorbed onto suspended particles and organic matter. cdnsciencepub.comijcmas.comwaterquality.gov.au This leads to its gradual accumulation in bottom sediments. nih.govcdnsciencepub.com The remobilization of Cr(III) from sediments can occur through its oxidation to Cr(VI), often mediated by manganese oxides, or through solubilization under acidic conditions. researchgate.net In anoxic zones of aquatic systems, chemical reduction of Cr(VI) occurs, leading to its removal from the water column and deposition into the sediment as Cr(III). researchgate.net

Weathering and Biogeochemical Cycling of Chromium

The environmental transformation and transport of chromium, released from compounds such as chromium octanoate (B1194180), are governed by complex biogeochemical processes. The mobility and fate of chromium are intricately linked to its oxidation state, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) exhibiting distinct behaviors in the environment. Chromium octanoate releases Cr(III) into the ecosystem, where its subsequent cycling is influenced by various physical, chemical, and biological factors.

In its natural state within rocks, chromium is predominantly found as Cr(III). nerc.ac.ukfrontiersin.org Weathering processes, particularly those driven by manganese oxides, can oxidize Cr(III) to the more mobile and toxic Cr(VI) form. nerc.ac.ukfrontiersin.orgwikipedia.org This transformation is a critical step in the mobilization of chromium from terrestrial sources to aquatic systems. Rivers are considered a primary pathway for transporting dissolved chromium to the oceans. nerc.ac.ukfrontiersin.org

The biogeochemical cycle of chromium involves its movement through the atmosphere, hydrosphere, biosphere, and lithosphere. wikipedia.org In aquatic environments, the behavior of chromium is influenced by factors such as pH and the presence of organic matter. ijcmas.com Cr(III) is known to be particle-reactive and readily adsorbs onto solid surfaces. nerc.ac.uk Under neutral to basic pH conditions, Cr(III) tends to precipitate, while it is more soluble in acidic environments. ijcmas.com

In oceanic systems, soluble Cr(VI) is the more prevalent form. wikipedia.org However, Cr(VI) can be reduced to Cr(III) in oxygen minimum zones or at the ocean's surface, a process that can be facilitated by divalent iron and organic ligands. wikipedia.org This reduced Cr(III) is then readily scavenged from the water column. unibe.ch The complexation of Cr(III) with organic ligands can also occur in the oceans. wikipedia.org

The interaction with soil components, such as humic acids, can also influence the persistence of different chromium species. While soil organic matter can act as an electron donor for the reduction of Cr(VI) to Cr(III), some studies suggest that the formation of complexes between Cr(VI) and humic acids may, under certain conditions, increase its persistence in soils. desy.de

The following table summarizes the key processes involved in the biogeochemical cycling of chromium:

ProcessDescriptionKey FactorsEnvironmental Compartment
Oxidation Transformation of Cr(III) to Cr(VI)Manganese oxidesTerrestrial (soils, rocks)
Reduction Transformation of Cr(VI) to Cr(III)Organic matter, Fe(II)Aquatic (oceans, oxygen minimum zones)
Sorption/Adsorption Binding of Cr(III) to particulate matterpH, particle surface chemistryAquatic, Terrestrial
Precipitation/Dissolution Formation or dissolution of solid chromium phasespHAquatic
Transport Movement of chromium through environmental systemsWater flow (rivers), atmospheric depositionHydrosphere, Atmosphere

Research on chromium isotopes provides further insights into its biogeochemical cycling. The isotopic composition of chromium can be altered by redox and biological processes, making it a useful tool for studying past ocean oxygenation and biological productivity. frontiersin.org For instance, the reduction of Cr(VI) to Cr(III) leads to an enrichment of lighter isotopes in the reduced form. unibe.ch

The estimated fluxes of chromium between different environmental reservoirs are presented in the table below, highlighting the scale of its global cycle.

FluxEstimated Rate (Gg/year)
Riverine transport to oceans>70% of dissolved chromium input
Atmospheric deposition to oceansMajor source of trace metals
Removal to marine sedimentsMajor sink for seawater chromium

Advanced Materials Science Applications of Chromium Octanoate

Role in Surface Coatings and Protection Materials

Chromium octanoate (B1194180) is utilized in the formulation of protective coatings, notably for providing moisture resistance. It is described as a polybasic metal salt containing a reactive hydroxy group, which makes it suitable for producing polymers used to coat materials like paper and textiles to protect them from moisture.

Additionally, trivalent chromium-based compounds are key components in the development of Thin Organic Coatings (TOCs). These water-based, solvent-free coatings are designed to improve the corrosion resistance of zinc-based alloys. They can function as a passivation layer or a primer replacement, offering excellent corrosion resistance, adhesion, and compatibility with various paint systems.

Incorporation into Polymer Matrices for Enhanced Properties

Chromium octanoate serves as a catalyst in the manufacturing of polymers and synthetic rubber. nih.govshepchem.com Its catalytic activity is particularly noted in accelerating the reaction of various small-ring systems (like oxiranes and aziridines) with compounds such as carboxylic acids and anhydrides to form polymeric products. This catalytic action allows for the creation of new plastic and polymeric materials.

Recent research has explored the incorporation of chromium octanoate into polymer matrices to improve their physical characteristics. One study focused on starch-based food packaging films where chromium octanoate-loaded Zeolite A was used as a multifunctional additive. The inclusion of this material resulted in significant improvements in the mechanical properties of the starch-based films.

The table below summarizes the enhancement of mechanical properties observed in these composite films.

Mechanical PropertyEnhancement Observed
Tensile Strength Good increase
Elastic Modulus Good increase
Tenacity Good increase
Elongation at Break Good increase

This data reflects the positive impact of incorporating chromium octanoate-loaded zeolite into a starch-based polymer matrix.

Applications in Thin Film Deposition as Precursor Material

In the fabrication of advanced materials, thin film deposition techniques like Chemical Vapor Deposition (CVD) are crucial. The selection of a suitable precursor material is vital for these processes. Organometallic compounds are often preferred as precursors because they can be customized for low-temperature deposition. azonano.com

While specific studies detailing the use of chromium octanoate for CVD are not prevalent, the application of analogous organometallic chromium compounds is well-documented. For instance, precursors such as chromium hexacarbonyl and chromium acetylacetonate (B107027) are used to create chromium oxide thin films. nih.gov Liquid precursors are particularly advantageous for CVD as they are more convenient to handle than solid sources. harvard.edu Given that chromium octanoate exists as a dark green liquid, it holds potential as a precursor for the deposition of chromium-containing thin films, such as chromium oxides or carbides, through thermal decomposition processes. shepchem.com

The general process of organometallic CVD involves vaporizing the precursor, which then decomposes on a heated substrate to form the desired thin film.

Deposition TechniquePrecursor TypePotential Film
Chemical Vapor Deposition (CVD) Organometallic Chromium CompoundsChromium Oxide, Chromium Carbide
Physical Vapor Deposition (PVD) Solid Chromium TargetPure Chromium

This table contrasts different methods for depositing chromium-containing thin films.

Design of Organometallic Precursors for Functional Materials

The design of specialized organometallic precursors is a key strategy for creating novel functional materials. Chromium carboxylates, including chromium octanoate, are employed to synthesize new polymers and chemical compositions. Their catalytic nature allows for the controlled creation of prepolymers and polymers with specific properties.

By acting as a catalyst, chromium octanoate can enhance reaction rates by several orders of magnitude, facilitating the production of unique materials, including block copolymers and end-reactive polymers. This capability is significant for manufacturing new plastics and improving the processing conditions of existing polymeric materials. The use of such organometallic precursors is a valuable approach for synthesizing nano-sized objects and other advanced materials under controlled, low-temperature conditions.

Future Directions in Chromium Octanoate Research

Exploration of Novel Coordination Architectures and Metal-Organic Frameworks

A primary avenue for future research lies in using chromium octanoate (B1194180) as a building block for more complex supramolecular structures. While simple chromium(III) carboxylates are known, the targeted synthesis of advanced coordination architectures is an emerging field.

The development of Metal-Organic Frameworks (MOFs) using chromium carboxylates has shown significant promise. nih.govias.ac.in These materials are constructed from metal ions or clusters linked by organic ligands to form porous, crystalline structures. Research has demonstrated the synthesis of chromium(III) carboxylate MOFs built from trimers of chromium octahedra. nih.gov A key structural unit in some chromium carboxylate systems is the "paddlewheel" cluster, where two chromium atoms are bridged by four carboxylate ligands. researchgate.netresearchgate.net

Future work could specifically explore the use of the octanoate ligand in creating novel MOFs. The eight-carbon aliphatic chain of octanoic acid could introduce unique properties compared to the more commonly studied terephthalate (B1205515) or trimesate linkers. nih.govresearchgate.net Potential research directions include:

Hydrophobic MOFs: The long alkyl chains of the octanoate ligands could be used to create MOFs with highly hydrophobic pores, which would be advantageous for the selective adsorption of nonpolar molecules or for catalysis in non-aqueous media.

Pillared Structures: Using octanoate in conjunction with rigid, nitrogen-containing pillaring ligands could lead to 3D frameworks with tunable pore sizes and functionalities.

Redox-Active Frameworks: Research has shown that Cr(II)-based carboxylate MOFs can be synthesized, creating materials with accessible redox-active metal sites. researchgate.netresearchgate.net Exploring the synthesis of Cr(II) octanoate frameworks could lead to new materials for redox catalysis or selective gas binding that can be tailored by postsynthetic oxidation. researchgate.net

MOF Precursor/ComponentStructural UnitPotential Property Derived from LigandReference
Chromium(III) ionsTrimer of Cr(III) octahedraHigh thermal stability and porosity nih.gov
Chromium(II) ionsCr₂(O₂CR)₄ "paddlewheel"Redox-activity, tailored gas adsorption researchgate.netresearchgate.net
Octanoic acid-Hydrophobicity, modified pore environment-

Development of Highly Selective and Sustainable Catalytic Systems

Chromium carboxylates, including chromium octanoate, are recognized as effective catalysts for various organic reactions. kuleuven.beresearchgate.netwikipedia.org A significant future direction is the development of systems that are not only highly active and selective but also align with the principles of green and sustainable chemistry. researchgate.net

Chromium(III) octoate has been specifically cited as a catalyst for the reaction of oxiranes (epoxides) with carboxylic acids, demonstrating its ability to facilitate ring-opening reactions. kuleuven.be This catalytic activity is believed to stem from the availability of coordination sites on the chromium(III) center. wikipedia.org Future research can build on this foundation in several ways:

Asymmetric Catalysis: By modifying the octanoate ligand with chiral moieties or by using chiral co-ligands, it may be possible to develop chromium octanoate-based catalysts for enantioselective reactions, producing high-value chiral compounds.

Heterogenization for Recyclability: Supporting the chromium octanoate catalyst on solid materials like silica (B1680970), alumina (B75360), or polymers would enable easy separation from the reaction mixture and catalyst recycling, a key goal of sustainable chemistry. researchgate.net

Tandem and Cascade Reactions: Designing catalytic systems where chromium octanoate works in concert with other catalysts could enable multi-step cascade reactions in a single pot, improving efficiency and reducing waste.

CO₂ Utilization: Chromium-based catalysts have been effective in the copolymerization of epoxides and carbon dioxide. researchgate.net Future studies could optimize chromium octanoate systems for this reaction, transforming a greenhouse gas into valuable polymers.

Catalytic ApplicationCatalyst SystemPotential ImprovementReference
Oxirane Ring-OpeningChromium(III) OctoateImproved selectivity, broader substrate scope kuleuven.bewikipedia.org
Olefin PolymerizationSupported Chromium CatalystsControl of polymer molecular weight and branching wikipedia.org
Epoxide/CO₂ CopolymerizationChromium(III) ComplexesHigher turnover frequency, biodegradable polymers researchgate.net

Integration into Smart and Responsive Materials

"Smart" or "responsive" materials change their properties in response to external stimuli such as temperature, light, or chemical environment. Integrating chromium octanoate into such materials is a largely unexplored but promising research frontier.

The responsiveness can be engineered by targeting either the chromium center or the octanoate ligands:

Thermochromic Materials: Materials containing Cr(III) ions have been shown to exhibit thermochromism, where their color changes with temperature due to subtle shifts in the crystal lattice and coordination geometry. anl.gov Future research could focus on synthesizing crystalline forms of chromium octanoate or its derivatives that display reversible color changes, making them suitable for applications as temperature sensors or in "smart" packaging.

Photoresponsive Systems: The photochemistry of chromium(III) complexes is well-documented, with light irradiation often leading to ligand substitution or redox reactions. researchgate.netresearchgate.net Researchers have designed chromium(III) complexes with attached chromophores that act as "antennae," absorbing light and transferring the energy to the metal center to trigger a chemical reaction, such as the release of nitric oxide. nih.gov A forward-looking goal would be to design chromium octanoate complexes with photo-labile co-ligands. Upon irradiation, the co-ligand could be released, freeing a coordination site and activating the complex for a specific task, such as initiating a polymerization or a catalytic reaction.

Redox-Active Polymers: The chromium ion can exist in multiple oxidation states (commonly +2, +3, and +6). nih.gov This redox activity can be harnessed by incorporating chromium octanoate units into a polymer backbone. researchgate.net The resulting material could function as a conducting redox polymer, where the electrical properties change depending on the oxidation state of the chromium centers, with potential applications in energy storage or chemical sensing. jocpr.com

Liquid Crystals: Metal carboxylates with long alkyl chains are known to form thermotropic liquid crystals, which have ordered structures that are sensitive to temperature. The molecular shape of chromium octanoate, with its central metal core and radiating aliphatic chains, makes it a candidate for forming such mesophases. Research could investigate the phase behavior of anhydrous chromium octanoate and similar long-chain chromium carboxylates.

Advanced Spectroscopic Characterization at Operando Conditions

To truly understand and optimize chromium octanoate in applications like catalysis, it is crucial to study the material under actual working conditions. Operando spectroscopy is a powerful methodology that combines the spectroscopic characterization of a material while simultaneously measuring its activity or performance. researchgate.netrsc.org

Future research should apply a suite of operando techniques to study chromium octanoate-based systems. For example, when studying its catalytic role in propane (B168953) dehydrogenation, a combination of methods could be used. anl.gov

UV-Vis and Raman Spectroscopy: These techniques can provide real-time information about the electronic state and coordination environment of the chromium ions during a catalytic cycle. For instance, operando UV-Vis spectroscopy has been used to monitor the changes in chromium oxidation states (e.g., the conversion of Cr(VI) to Cr(III)) in chromium oxide catalysts during propane dehydrogenation. anl.gov

X-ray Absorption Spectroscopy (XAS): Performed at a synchrotron, operando XAS can provide precise information on the oxidation state, coordination number, and bond distances around the chromium atom as the reaction proceeds. mdpi.com

Infrared (IR) Spectroscopy: Operando IR can be used to observe the binding and transformation of reactants and intermediates on the surface of the catalyst.

By combining the spectroscopic data with simultaneous product analysis (e.g., via mass spectrometry), researchers can establish direct structure-activity relationships. anl.gov This knowledge is essential for understanding reaction mechanisms and designing more efficient catalysts based on chromium octanoate.

Comprehensive Computational Studies for Mechanistic Elucidation

Alongside experimental work, computational modeling provides invaluable insight into the electronic structure, bonding, and reactivity of chromium compounds. Density Functional Theory (DFT) has become a standard tool for investigating complex transition metal systems.

For chromium octanoate, future computational studies can address several key areas:

Structural Prediction: DFT calculations can be used to model and predict the stable coordination geometries of monomeric, dimeric, and polymeric forms of chromium octanoate. This is particularly valuable for complex structures like MOFs, helping to guide synthetic efforts.

Mechanistic Pathways: Computational chemistry can be used to map out the entire reaction coordinate for a catalytic process. For the ring-opening of epoxides catalyzed by chromium octanoate, DFT could be used to calculate the energies of proposed intermediates and transition states, clarifying the precise role of the chromium center in activating the reactants.

Spectroscopic Prediction: DFT can predict spectroscopic properties (e.g., IR, Raman, UV-Vis spectra) for proposed structures and intermediates. Comparing these predicted spectra with experimental operando data provides a powerful method for identifying transient species that exist only during the catalytic reaction.

Designing New Catalysts: By understanding the electronic factors that govern catalytic activity, computational models can be used to screen new ligand designs or modifications to the chromium complex in silico, accelerating the discovery of improved catalysts. For example, models could predict how substituting the octanoate ligands with electron-withdrawing or electron-donating groups would affect the catalyst's performance.

Through a synergistic approach combining advanced synthesis, operando characterization, and comprehensive computational studies, the future of chromium octanoate research promises to yield novel materials and highly efficient chemical processes.

Q & A

Basic Research Questions

Q. How can researchers structurally characterize chromium octanoate salts?

  • Methodological Answer : Chromium octanoate can be identified using a combination of spectroscopic and analytical techniques.

  • FTIR Spectroscopy : Confirm carboxylate bonding (C=O stretching at ~1550–1650 cm⁻¹) and chromium-oxygen interactions.
  • Elemental Analysis : Verify the Cr:octanoate ratio (e.g., 1:2 for chromium(2+) octanoate).
  • NMR : Analyze proton environments in the octanoate chain (e.g., terminal methyl group at δ ~0.9 ppm).
  • X-ray Crystallography : Resolve the coordination geometry of chromium (e.g., octahedral or tetrahedral) .

Q. What are standard synthetic routes for chromium octanoate?

  • Methodological Answer : Chromium octanoate is typically synthesized via acid-base reactions:

  • Direct Neutralization : React chromium hydroxide (Cr(OH)₃) or chromium oxide (CrO₃) with octanoic acid under controlled pH (~5–7) and temperature (60–80°C).
  • Salt Metathesis : Combine chromium chloride (CrCl₂/CrCl₃) with sodium octanoate in aqueous or alcoholic media.
  • Key Considerations : Monitor reaction kinetics to avoid over-oxidation of Cr²⁺ to Cr³⁺ and ensure stoichiometric equivalence .

Q. What are the solubility and stability profiles of chromium octanoate?

  • Methodological Answer :

  • Solubility : Chromium octanoate is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, acetone). Conduct phase-solubility studies to optimize solvent systems for applications.
  • Stability : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light, which degrade the carboxylate ligand .

Advanced Research Questions

Q. How can experimental design optimize chromium octanoate synthesis for catalytic applications?

  • Methodological Answer : Use factorial design to evaluate critical variables:

  • pH : Adjust to balance ligand protonation and chromium hydrolysis (optimal range: pH 4–6).
  • Temperature : Higher temperatures (70–90°C) accelerate reaction but may destabilize Cr²⁺.
  • Molar Ratio : Vary Cr:octanoate (e.g., 1:2 vs. 1:3) to tune coordination geometry and catalytic activity.
  • Post-Synthesis Analysis : Employ TGA-DSC to assess thermal stability and BET surface area for catalytic performance .

Q. What analytical strategies resolve contradictions in reported catalytic efficiencies of chromium octanoate?

  • Methodological Answer : Discrepancies may arise from impurities or structural heterogeneity:

  • Purity Assessment : Use HPLC-MS to detect unreacted octanoic acid or chromium oxides.
  • Surface Characterization : Apply XPS to quantify Cr²⁺/Cr³⁺ ratios, which influence redox activity.
  • Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., solvent, substrate concentration) .

Q. How does chromium octanoate function as an anionic surfactant in colloid science?

  • Methodological Answer : Its amphiphilic structure enables micelle formation:

  • Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements.
  • Aggregation Behavior : Study using dynamic light scattering (DLS) to monitor micelle size (typically 5–50 nm).
  • Applications : Stabilize nanoparticles (e.g., Cr₂O₃) in sol-gel synthesis or enhance emulsion stability in polymer coatings .

Q. What are the environmental and safety protocols for handling chromium octanoate?

  • Methodological Answer : Adhere to GHS and OSHA guidelines:

  • Exposure Limits : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Waste Disposal : Neutralize with dilute NaOH before incineration or delegate to certified hazardous waste handlers.
  • Biodegradability : Conduct OECD 301 tests to assess microbial degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.